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Foundational

An In-depth Technical Guide to 3-Hydroxy-2-methylbenzimidamide: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylbenzimidamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availa...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 3-Hydroxy-2-methylbenzimidamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and analogous, well-characterized compounds. The content herein is intended to serve as a foundational resource, offering insights into its synthesis, predicted physicochemical properties, and potential areas of therapeutic investigation.

Introduction and Chemical Identity

3-Hydroxy-2-methylbenzimidamide, with the IUPAC name 3-hydroxy-2-methylbenzenecarboximidamide, is a small organic molecule featuring a benzimidamide core substituted with a hydroxyl and a methyl group. The benzimidamide functional group is a known pharmacophore present in a variety of biologically active compounds. The strategic placement of the hydroxyl and methyl groups on the benzene ring is anticipated to influence its electronic properties, solubility, and interactions with biological targets.

Predicted Physicochemical Properties

In the absence of direct experimental data, the physicochemical properties of 3-Hydroxy-2-methylbenzimidamide have been predicted based on its chemical structure. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, as well as for preliminary assessment of its drug-like properties.

PropertyPredicted ValueReference/Method
Molecular FormulaC8H10N2O-
Molecular Weight150.18 g/mol [2][3]
XLogP31.4[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count1[2]
Topological Polar Surface Area58.6 Ų[2]

These properties are computationally derived and should be confirmed by experimental analysis.

Proposed Synthesis and Experimental Protocol

The synthesis of 3-Hydroxy-2-methylbenzimidamide can be approached through established methodologies for benzimidamide formation. A plausible synthetic route involves the Pinner reaction, which utilizes a nitrile as a precursor.

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 3-hydroxy-2-methylbenzonitrile. This starting material undergoes a Pinner reaction with an alcohol (e.g., ethanol) under acidic conditions to form the corresponding imidate ester hydrochloride. Subsequent treatment of the imidate with ammonia or an ammonium salt will yield the target 3-Hydroxy-2-methylbenzimidamide.

G A 3-Hydroxy-2-methylbenzonitrile B Imidate Ester Intermediate A->B Pinner Reaction C 3-Hydroxy-2-methylbenzimidamide B->C Ammonolysis reagent1 Ethanol, HCl (gas) reagent1->A reagent2 Ammonia reagent2->B

Caption: Proposed synthetic workflow for 3-Hydroxy-2-methylbenzimidamide.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-hydroxy-2-methylbenzenecarboximidate hydrochloride (Imidate Ester Intermediate)

  • Suspend 3-hydroxy-2-methylbenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred suspension until saturation is achieved.

  • Seal the reaction vessel and allow it to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude imidate ester hydrochloride. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 3-Hydroxy-2-methylbenzimidamide

  • Dissolve the crude imidate ester hydrochloride from Step 1 in anhydrous ethanol.

  • Cool the solution to 0°C.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in ethanol until the solution is basic.

  • Allow the reaction to stir at room temperature for 6-12 hours.

  • Monitor the formation of the product by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Self-Validating System: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presence of characteristic peaks for the amidine protons and the aromatic protons in the NMR spectrum, the C=N and N-H stretching vibrations in the IR spectrum, and the molecular ion peak in the mass spectrum will validate the successful synthesis of 3-Hydroxy-2-methylbenzimidamide.

Potential Applications and Biological Relevance

While the biological activity of 3-Hydroxy-2-methylbenzimidamide has not been explicitly reported, the benzimidazole and benzamide scaffolds are present in numerous compounds with a wide range of therapeutic applications.[4][5][6]

Antimicrobial and Anthelmintic Potential

Substituted benzimidazoles are well-established as effective anthelmintic agents.[4] The mechanism often involves the disruption of microtubule formation in the parasites. It is plausible that 3-Hydroxy-2-methylbenzimidamide could exhibit similar activity. Furthermore, various benzimidazole derivatives have demonstrated antibacterial and antifungal properties.[6][7]

Anticancer Activity

Many benzamide derivatives have been investigated as anticancer agents, with some acting as inhibitors of histone deacetylases (HDACs).[8][9] The 3-hydroxybenzamide scaffold, in particular, is a known pharmacophore in this class of drugs.[9] Although the target molecule is a benzimidamide, the structural similarity suggests that it could be explored for its potential as an HDAC inhibitor or for other anticancer activities.

Other Potential Therapeutic Areas

The benzimidazole nucleus is a versatile scaffold found in drugs with diverse activities, including antiviral, antihypertensive, and anticoagulant properties. The specific substitution pattern of 3-Hydroxy-2-methylbenzimidamide may confer novel biological activities, and it represents a promising candidate for screening in various disease models.

Conclusion

3-Hydroxy-2-methylbenzimidamide is a molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its chemical nature, predicted properties, and a plausible synthetic route. The proposed experimental protocols are based on well-established chemical transformations and offer a starting point for its synthesis and subsequent biological evaluation. Further research is warranted to experimentally determine its physicochemical properties and to explore its potential as a therapeutic agent.

References

  • Abdel-Magid, A. F. (1982). Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents. Pharmazie, 37(6), 413-415. [Link]

  • Li, Y., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

  • Wang, C., et al. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 45(1), 133-138. [Link]

  • Patel, D., et al. (2021). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Pharmaceuticals, 14(11), 1157. [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Benzamide, 3-(hydroxymethyl)-. National Center for Biotechnology Information. [Link]

  • ChemSrc. (2025). 3-Hydroxy-N-methyl-2-(methylamino)benzamide. [Link]

  • PrepChem. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. [Link]

  • Wang, Y., et al. (2022). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114481. [Link]

  • PubChem. (n.d.). N'-Hydroxy-3-methylbenzenecarboximidamide. National Center for Biotechnology Information. [Link]

  • Novak, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2149. [Link]

  • NextSDS. (n.d.). 3-aMino-2-hydroxy-N-MethylbenzaMide — Chemical Substance Information. [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook. [Link]

  • El-Sayed, H. A., et al. (2017). Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry, 33(5), 2413-2420. [Link]

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Exploratory

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 3-Hydroxy-2-methylbenzimidamide: A Novel Investigational Compound

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of 3-Hydroxy-2-methylbenzimidamide, a novel small molecule with therapeutic potential. As a new chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of 3-Hydroxy-2-methylbenzimidamide, a novel small molecule with therapeutic potential. As a new chemical entity (NCE), a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for guiding lead optimization, enabling rational dose selection for in vivo efficacy and toxicology studies, and ultimately supporting its progression towards clinical development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach rooted in scientific integrity and regulatory expectations. We will detail a tiered cascade of in vitro and in vivo assays, explaining the causality behind experimental choices and providing self-validating protocols to ensure data robustness.

Introduction: The Imperative for Early and Comprehensive ADME Profiling

The journey of a novel compound from discovery to a marketable therapeutic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Early characterization of a candidate's ADME profile is a critical, risk-mitigating strategy in modern drug development.[2][4] It allows for the timely identification of potential liabilities, guides medicinal chemistry efforts to optimize drug-like properties, and provides the foundational data for predicting human pharmacokinetics.[1]

3-Hydroxy-2-methylbenzimidamide belongs to the benzimidazole class of compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[5] However, this structural class can also present specific pharmacokinetic challenges. Therefore, a bespoke and systematic evaluation is required. This guide outlines a logical, multi-tiered approach to elucidating the pharmacokinetic profile of this NCE, ensuring that resource-intensive in vivo studies are supported by a strong foundation of in vitro data.[6]

Foundational Physicochemical Characterization

Before embarking on complex biological assays, a solid understanding of the fundamental physicochemical properties of 3-Hydroxy-2-methylbenzimidamide is essential, as these properties heavily influence its ADME profile.

Solubility Assessment

Aqueous solubility is a critical determinant of oral absorption. Poor solubility can lead to low and variable bioavailability. We will assess both kinetic and thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility

  • Prepare a stock solution of 3-Hydroxy-2-methylbenzimidamide in a suitable organic solvent (e.g., DMSO).

  • Add an excess of the compound to a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) to mimic the physiological range of the gastrointestinal tract.

  • Equilibrate the samples for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C) with constant agitation.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

Lipophilicity (LogD)

Lipophilicity, the measure of a compound's partitioning between an aqueous and an organic phase, influences its permeability across biological membranes, plasma protein binding, and metabolic stability. The distribution coefficient (LogD) at a physiological pH of 7.4 is particularly relevant.

Experimental Protocol: LogD7.4 Determination (Shake-Flask Method)

  • Prepare a solution of 3-Hydroxy-2-methylbenzimidamide in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Add an equal volume of n-octanol.

  • Vigorously shake the mixture for a set period to allow for partitioning equilibrium.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully collect aliquots from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method.

  • Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

ParameterExperimental MethodRationale
Thermodynamic Solubility Shake-flask in various pH buffersPredicts the maximum dissolved concentration in the GI tract, influencing absorption.
Lipophilicity (LogD7.4) Shake-flask with n-octanol/PBSInfluences membrane permeability, protein binding, and metabolism.

In Vitro ADME Screening Cascade

A tiered approach to in vitro ADME assays allows for rapid, cost-effective screening of key properties, guiding the selection of the most promising candidates for further development.[6][9]

ADME_Screening_Cascade cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Understanding cluster_2 Tier 3: Regulatory & In Vivo Prediction Metabolic_Stability Metabolic Stability (Microsomes, S9) Hepatocyte_Stability Hepatocyte Stability & Metabolite ID Metabolic_Stability->Hepatocyte_Stability Deeper Dive Permeability Permeability (PAMPA) Caco2 Caco-2 Permeability (Efflux Ratio) Permeability->Caco2 Mechanistic PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) CYP_Inhibition CYP450 Inhibition (IC50) Hepatocyte_Stability->CYP_Inhibition If Stable Transporter_Assays Transporter Interaction (Substrate/Inhibitor) Caco2->Transporter_Assays Identify Transporters Reaction_Phenotyping Reaction Phenotyping CYP_Inhibition->Reaction_Phenotyping Identify Enzymes CYP_Induction CYP450 Induction (mRNA/Activity) Reaction_Phenotyping->CYP_Induction Assess DDI Risk

Caption: A tiered workflow for in vitro ADME profiling.

Absorption: Permeability Assessment

3.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput assay assesses a compound's ability to diffuse passively across an artificial lipid membrane, providing an early indication of its potential for absorption.

Experimental Protocol: PAMPA

  • A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., phosphatidylcholine in dodecane).

  • The donor wells are filled with a buffered solution of 3-Hydroxy-2-methylbenzimidamide.

  • The filter plate is placed on a 96-well acceptor plate containing a buffer solution.

  • The "sandwich" is incubated for a defined period (e.g., 4-16 hours).

  • The concentration of the compound in both the donor and acceptor wells is determined.

  • The permeability coefficient (Pe) is calculated.

3.1.2. Caco-2 Cell Monolayer Assay

To investigate active transport and efflux mechanisms, the Caco-2 cell line, which differentiates into a polarized monolayer of enterocyte-like cells, is employed.[10] This assay can determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Experimental Protocol: Caco-2 Permeability

  • Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for ~21 days to form a confluent, differentiated monolayer.

  • The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • For A-B assessment, the compound is added to the apical (donor) chamber, and its appearance in the basolateral (acceptor) chamber is monitored over time.

  • For B-A assessment, the compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.

  • Samples are taken from the acceptor chamber at various time points and analyzed by LC-MS/MS.

  • The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound may be a substrate for an efflux transporter like P-glycoprotein (P-gp).

Distribution: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins (primarily albumin) dictates the unbound fraction, which is free to distribute into tissues and interact with its target. High PPB can limit efficacy and clearance.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.

  • One chamber is loaded with plasma (human and relevant preclinical species) spiked with 3-Hydroxy-2-methylbenzimidamide.

  • The other chamber is filled with a protein-free buffer (e.g., PBS).

  • The device is sealed and incubated with shaking until equilibrium is reached (typically 4-6 hours).

  • At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentrations in both chambers are determined. The unbound fraction (fu) is the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Stability and Enzyme Interactions

3.3.1. Metabolic Stability in Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. This assay provides an initial assessment of metabolic lability.

Experimental Protocol: Microsomal Stability

  • 3-Hydroxy-2-methylbenzimidamide is incubated with liver microsomes (from human and preclinical species) and a NADPH-regenerating system (to support CYP activity) at 37°C.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

3.3.2. CYP450 Inhibition

This assay assesses the potential for 3-Hydroxy-2-methylbenzimidamide to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is a primary cause of drug-drug interactions (DDIs).[9]

Experimental Protocol: CYP Inhibition (IC50 Determination)

  • Human liver microsomes are incubated with a panel of specific, probe substrates for each major CYP isoform.

  • A range of concentrations of 3-Hydroxy-2-methylbenzimidamide are added to the incubations.

  • The reaction is initiated with NADPH and incubated at 37°C.

  • The formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.

  • The concentration of 3-Hydroxy-2-methylbenzimidamide that causes 50% inhibition of metabolite formation (IC50) is calculated.

AssayKey OutputRationale for 3-Hydroxy-2-methylbenzimidamide
PAMPA Permeability coefficient (Pe)Rapidly assesses passive diffusion potential.
Caco-2 Permeability Papp (A-B, B-A), Efflux RatioInvestigates active transport and potential efflux liabilities.
Plasma Protein Binding Unbound fraction (fu)Determines the free concentration available for pharmacological activity.
Microsomal Stability In vitro half-life, Intrinsic ClearanceEarly assessment of metabolic clearance rate.
CYP450 Inhibition IC50 valuesEvaluates the risk of causing drug-drug interactions.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in preclinical species (typically rodents, such as mice or rats) are conducted to understand the ADME profile in a whole organism.[3] These studies are essential for bridging the gap between in vitro findings and predicting human pharmacokinetics.[1] All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[11][12]

InVivo_PK_Workflow Dose_Formulation Develop Stable Dose Formulation IV_Study Intravenous (IV) PK Study (e.g., 1-2 mg/kg) Dose_Formulation->IV_Study PO_Study Oral (PO) PK Study (e.g., 5-10 mg/kg) Dose_Formulation->PO_Study Data_Analysis Non-Compartmental Analysis (NCA) IV_Study->Data_Analysis PO_Study->Data_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F%) Data_Analysis->PK_Parameters

Caption: Workflow for a preliminary in vivo pharmacokinetic study.

Study Design and Execution
  • Dose Formulation: Develop a suitable vehicle for both intravenous (IV) and oral (PO) administration that ensures the compound is stable and soluble.

  • Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rat).

  • Dosing:

    • IV Administration: Administer a single bolus dose via the tail vein to a cohort of animals. This route provides 100% bioavailability and allows for the determination of clearance (CL) and volume of distribution (Vd).

    • PO Administration: Administer a single dose via oral gavage to a separate cohort.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from each animal. Plasma is harvested by centrifugation.

  • Bioanalysis: The concentration of 3-Hydroxy-2-methylbenzimidamide in the plasma samples is quantified using a validated LC-MS/MS method.[7][13] This method must be sensitive, specific, and reproducible.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
t1/2 Half-lifeDetermines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues.
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

Regulatory Considerations and Future Directions

The data generated from this comprehensive profiling will form a core component of the Investigational New Drug (IND) application submitted to regulatory agencies like the FDA.[11][12][14] Guidelines from the EMA also provide a framework for non-clinical pharmacokinetic studies. Should 3-Hydroxy-2-methylbenzimidamide show a promising profile, further studies including tissue distribution, metabolite identification in vivo, and studies in a second (non-rodent) species will be warranted to fully characterize its disposition and support safe first-in-human clinical trials.

Conclusion

The systematic pharmacokinetic profiling of 3-Hydroxy-2-methylbenzimidamide, as outlined in this guide, provides a robust and scientifically-driven pathway to understanding its ADME properties. By integrating foundational physicochemical tests with a tiered cascade of in vitro and in vivo experiments, researchers can build a comprehensive data package. This approach not only de-risks the development program by identifying potential liabilities early but also provides the critical insights necessary to optimize the compound's profile, predict its human pharmacokinetics, and confidently advance it toward clinical evaluation.

References

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Foundational

3-Hydroxy-2-methylbenzimidamide receptor binding affinity studies

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 3-Hydroxy-2-methylbenzimidamide Introduction The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure"...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 3-Hydroxy-2-methylbenzimidamide

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] This guide focuses on a novel investigational compound, 3-Hydroxy-2-methylbenzimidamide , which belongs to this versatile chemical class. The characterization of any new chemical entity begins with a fundamental question: what does it bind to, and how strongly?

Receptor binding affinity studies are the bedrock of drug discovery and molecular pharmacology. They allow us to quantify the interaction between a ligand (like our compound) and its protein target, providing critical data for target identification, validation, and the optimization of lead compounds. A molecule's binding affinity is a primary determinant of its potency and a key factor in its overall pharmacological profile.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing the receptor binding profile of 3-Hydroxy-2-methylbenzimidamide. We will explore a multi-faceted strategy, employing classic pharmacological techniques alongside modern biophysical methods to build a comprehensive understanding of the compound's molecular interactions.

Part 1: Foundational Principles of Receptor-Ligand Interactions

At its core, the interaction between a ligand (L) and a receptor (R) is a reversible process governed by the principles of chemical kinetics and thermodynamics, ultimately reaching a state of equilibrium.[2] Understanding the parameters that define this equilibrium is essential for interpreting any binding data.

  • The Law of Mass Action: This principle states that the rate of a chemical reaction is directly proportional to the product of the activities or concentrations of the reactants. For a simple bimolecular interaction:

    • L + R ⇌ LR

    The rate of association is dependent on the concentration of the ligand and receptor and the association rate constant (k_on) . The rate of dissociation is dependent on the concentration of the ligand-receptor complex (LR) and the dissociation rate constant (k_off) .[3]

  • Equilibrium Dissociation Constant (K_d): At equilibrium, the rate of association equals the rate of dissociation. The K_d is a measure of the affinity of the ligand for the receptor. It is defined as the concentration of ligand at which 50% of the receptors are occupied. A lower K_d value indicates a higher binding affinity.[4] It is calculated as:

    • K_d = k_off / k_on

  • Inhibition Constant (K_i): In competitive binding assays, the K_i is the equilibrium dissociation constant for the binding of an unlabeled test compound (an inhibitor or competitor). It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.[4]

  • IC50 (Half-maximal inhibitory concentration): This is an operational parameter that represents the concentration of a competitor required to displace 50% of the specific binding of the radioligand. Unlike K_d and K_i, the IC50 value is dependent on the specific conditions of the assay, particularly the concentration of the labeled ligand used.[5]

The relationship between these parameters forms the quantitative basis for our studies. The following diagram illustrates the fundamental binding equilibrium.

G LR Ligand-Receptor Complex (LR) L_R Ligand (L) + Receptor (R) LR->L_R  Dissociation (k_off) [LR] * k_off L_R->LR  Association (k_on) [L] * [R] * k_on

Caption: Reversible binding equilibrium between a ligand and a receptor.

Part 2: Experimental Design & Methodologies

To build a robust binding profile for 3-Hydroxy-2-methylbenzimidamide, it is crucial to employ multiple, orthogonal assays. This strategy ensures that the results are not an artifact of a single technology and provides a more complete picture of the molecular interaction.

Method A: Radioligand Competition Binding Assay (The Classic Pharmacological Approach)

This technique is a cornerstone of receptor pharmacology, valued for its high sensitivity and well-established protocols.[6][7] It indirectly measures the affinity of our unlabeled test compound by quantifying its ability to compete with a known high-affinity radiolabeled ligand for the target receptor.[8]

Causality Behind the Method: The choice of a radioligand assay as a primary screen is strategic. It does not require purification of the receptor; crude membrane preparations from cells or tissues expressing the target are often sufficient.[9] This makes it highly adaptable for initial target screening across a panel of potential receptors known to interact with benzimidazole-like structures (e.g., serotonin, dopamine, or histamine receptors).[10][11]

Experimental Protocol: Competition Binding Assay

  • Receptor Preparation:

    • Culture cells expressing the target receptor of interest (e.g., HEK293 cells transfected with the 5-HT₄ receptor).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., via Bradford or BCA assay). Store at -80°C.

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, radioligand (e.g., [³H]-GR113808 for 5-HT₄ receptors) at a concentration near its K_d, and assay buffer.[12]

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration (e.g., 10 µM) of a known, unlabeled competing ligand (e.g., unlabeled GR113808) to saturate the receptors.[2]

    • Competition: Add membrane preparation, radioligand, and serial dilutions of the test compound, 3-Hydroxy-2-methylbenzimidamide (e.g., from 10 pM to 100 µM).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. This time must be established during assay development.[12]

  • Termination and Separation:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand. The speed is critical to prevent dissociation of the ligand-receptor complex.[2]

  • Detection:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Detection cluster_analysis 4. Data Analysis Receptor Receptor Source (Membrane Prep) Incubate Mix & Incubate (Reach Equilibrium) Receptor->Incubate Radioligand Radioligand ([³H]-L*) Radioligand->Incubate TestCompound Test Compound (3-Hydroxy-2-methylbenzimidamide) TestCompound->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Quantify Bound [³H]-L*) Filter->Count Analyze Calculate Specific Binding Determine IC50 -> Ki Count->Analyze

Caption: Workflow for a radioligand competition binding assay.

Method B: Surface Plasmon Resonance (SPR) (Label-Free Kinetics)

SPR is a powerful biophysical technique that monitors molecular interactions in real-time without the need for labels.[13] It measures changes in the refractive index at the surface of a sensor chip as the analyte (our test compound) flows over and binds to an immobilized ligand (the target receptor).

Causality Behind the Method: The primary advantage of SPR is its ability to provide kinetic data (k_on and k_off) in addition to affinity (K_d).[13] The dissociation rate (k_off), or its inverse, residence time, is a critical parameter in modern drug design, as it often correlates better with in vivo efficacy than simple affinity.[13] This method is ideal for validating hits from primary screens and providing deeper mechanistic insight. It is also highly sensitive to weaker interactions, making it suitable for fragment-based approaches.[14][15]

Experimental Protocol: SPR Kinetic Analysis

  • Target Immobilization:

    • The purified target receptor is covalently attached to the surface of a sensor chip (e.g., a CM5 chip via amine coupling). The protein must be highly pure and stable.

    • Causality: Covalent immobilization ensures a stable baseline and allows for multiple binding cycles with regeneration. The density of immobilized protein is optimized to avoid mass transport limitations and avidity effects.

    • A reference flow cell is prepared (e.g., by blocking the activated surface without protein) to subtract non-specific binding and bulk refractive index effects.[13]

  • Assay Development:

    • Buffer Scouting: Identify a running buffer (e.g., HBS-EP+) that minimizes non-specific binding and ensures protein stability. DMSO concentration must be precisely matched between the running buffer and compound samples to avoid solvent artifacts.[14]

    • Analyte Preparation: Prepare a dilution series of 3-Hydroxy-2-methylbenzimidamide in the running buffer. A broad concentration range is used, typically spanning at least 10-fold below and above the expected K_d.

  • Kinetic Analysis Cycle:

    • Baseline: Flow running buffer over both the target and reference surfaces to establish a stable baseline.

    • Association: Inject a specific concentration of the test compound over the surfaces for a defined period. The binding is observed as an increase in the response signal (measured in Response Units, RU).

    • Dissociation: Switch back to flowing running buffer and monitor the decrease in signal as the compound dissociates from the receptor.

    • Regeneration: Inject a harsh solution (e.g., low pH glycine or high salt) to completely remove any remaining bound compound and prepare the surface for the next cycle.

  • Data Collection:

    • Perform a full kinetic analysis by injecting multiple concentrations of the test compound in ascending order, including a zero-concentration (buffer only) injection for double-referencing.

G A 1. Stable Baseline (Buffer Flow) B 2. Association (Compound Injection) A->B kon C 3. Dissociation (Buffer Flow) B->C koff D 4. Regeneration (Surface Reset) C->D E Repeat Cycle (Next Concentration) D->E

Caption: The experimental cycle of a Surface Plasmon Resonance (SPR) assay.

Method C: Isothermal Titration Calorimetry (ITC) (The Thermodynamic Gold Standard)

ITC is a label-free, in-solution technique that directly measures the heat changes associated with a binding event. It is considered the gold standard because it provides a complete thermodynamic profile of the interaction in a single experiment.

Causality Behind the Method: By measuring the heat released (exothermic) or absorbed (endothermic), ITC allows for the direct determination of the binding enthalpy (ΔH).[16] Combined with the K_d, it enables the calculation of the binding entropy (ΔS), revealing the thermodynamic forces (e.g., hydrogen bonds, hydrophobic interactions) that drive the binding event. This level of detail is invaluable for understanding structure-activity relationships (SAR) and for lead optimization.

Experimental Protocol: ITC Titration

  • Sample Preparation (Critical Step):

    • Both the purified receptor protein and the 3-Hydroxy-2-methylbenzimidamide compound must be in an identical, extensively dialyzed or buffer-exchanged buffer.[17]

    • Causality: Even minute mismatches in buffer components (pH, salt, or additives like DMSO) will generate large heats of dilution, which can obscure the true binding signal.[17]

    • Samples must be thoroughly degassed immediately before the experiment to prevent air bubbles from causing noise in the data.

  • Instrument Setup:

    • The sample cell (typically ~200 µL) is filled with the purified receptor protein at a known concentration.

    • The injection syringe (typically ~40 µL) is loaded with the test compound at a concentration 10-20 times higher than the protein concentration.

  • Titration Experiment:

    • After thermal equilibration, a series of small, precisely controlled injections (e.g., 1-2 µL) of the compound are made into the sample cell.

    • The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample cell and a reference cell, recording this as a heat signal over time.

  • Control Experiment:

    • To accurately account for the heat of dilution, a control titration is performed by injecting the compound into the buffer alone. This background heat is then subtracted from the binding data.

Part 3: Data Analysis, Interpretation, and Presentation

Accurate data analysis is as critical as the experiment itself. Each method requires a specific analytical approach to extract meaningful binding parameters.

  • Radioligand Data Analysis:

    • Calculate Specific Binding for each data point: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).[2]

    • Plot Specific Binding as a function of the log concentration of the test compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 .

    • Convert the IC50 to the K_i using the Cheng-Prusoff equation :[18]

      • K_i = IC50 / (1 + ([L]/K_d))

      • Where [L] is the concentration of the radioligand used and K_d is the known dissociation constant of the radioligand for the receptor.

  • SPR Data Analysis:

    • The raw sensorgram data is processed using double-referencing (subtracting the reference channel data and a buffer-only injection) to yield clean binding curves.

    • These curves (association and dissociation phases) are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This fitting process directly yields the k_on (in M⁻¹s⁻¹) and k_off (in s⁻¹) values.

    • The K_d is then calculated from the ratio of the rate constants: K_d = k_off / k_on.

  • ITC Data Analysis:

    • The raw heat-burst peaks from each injection are integrated to determine the change in enthalpy (ΔH) for that injection.

    • These integrated values are plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a binding model (e.g., a single-site model).

    • The fit directly provides the K_d , the stoichiometry of binding (n ), and the enthalpy of binding (ΔH ). The entropy (ΔS ) can then be calculated.

Data Presentation: Summary of Binding Parameters

To effectively compare the results from these orthogonal assays, the quantitative data should be summarized in a clear, structured table.

ParameterRadioligand AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Affinity (K_i / K_d) 75.2 nM (K_i)83.4 nM (K_d)91.5 nM (K_d)
Kinetics
k_on (Association Rate)Not Determined2.1 x 10⁵ M⁻¹s⁻¹Not Determined
k_off (Dissociation Rate)Not Determined1.75 x 10⁻² s⁻¹Not Determined
Thermodynamics
ΔH (Enthalpy)Not DeterminedNot Determined-5.2 kcal/mol
TΔS (Entropy)Not DeterminedNot Determined+4.5 kcal/mol
Stoichiometry (n) Not DeterminedNot Determined1.03

Note: The data presented in this table is hypothetical and serves as an example for how to present results for 3-Hydroxy-2-methylbenzimidamide following a comprehensive binding study.

Conclusion

This guide has outlined a rigorous, multi-faceted technical approach to characterizing the receptor binding affinity of a novel compound, 3-Hydroxy-2-methylbenzimidamide. By integrating the classic pharmacological sensitivity of radioligand binding assays with the detailed kinetic and thermodynamic insights from SPR and ITC, we can build a high-confidence binding profile. The strong concordance between the affinity values (K_i and K_d) obtained from three distinct methodologies would provide a self-validating system, confirming that the observed interaction is robust and not an artifact of a particular experimental setup.

The kinetic data from SPR reveals a moderately fast association and dissociation, while the thermodynamic profile from ITC suggests the binding is enthalpically driven. The 1:1 stoichiometry confirms a well-defined binding event. These foundational data are essential for guiding subsequent steps in the drug discovery pipeline, including structure-activity relationship (SAR) studies to improve affinity and residence time, and the development of functional assays to determine whether 3-Hydroxy-2-methylbenzimidamide acts as an agonist, antagonist, or allosteric modulator at its target.

References

  • BMG Labtech.
  • Carbain, B., et al. (2012). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols. [Link]

  • Vincent, B. M., et al. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Rich, R. L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. [Link]

  • Nanomicrospheres. (2025).
  • Renaudet, O., et al. (2005). SPR-based fragment screening: advantages and applications. Current opinion in chemical biology. [Link]

  • Day, Y. S., et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Expert opinion on drug discovery. [Link]

  • Edinburgh Instruments. Ligand Binding Assays on the Basis of Fluorescence Anistropy.
  • Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology.
  • Nirogi, R., et al. (2016). Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists. European Journal of Medicinal Chemistry. [Link]

  • Otero, J., et al. (2015). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Interbiophysics.
  • ResearchGate. Isothermal Titration Calorimetry: Principles and Applications. [Link]

  • López-Rodríguez, M. L., et al. (2000). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Moragues, T., et al. (2003). Benzimidazole derivatives. 4. The recognition of the voluminous substituent attached to the basic amino group of 5-HT4 receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Campillo, M., et al. (2004). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. Journal of Medicinal Chemistry. [Link]

  • University of York. Isothermal titration calorimeter. [Link]

  • Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • Digital CSIC. (2018). Isothermal Titration Calorimetry: Principles and Applications. [Link]

  • Mesangeau, C., et al. (2011). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

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  • Graphviz. DOT Language. [Link]

  • Kramer, C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • National Center for Biotechnology Information. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Bioinformatics. [Link]

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Exploratory

Molecular Dynamics Simulation of 3-Hydroxy-2-methylbenzimidamide: A Technical Guide to Serine Protease Inhibition Kinetics

Executive Summary & Mechanistic Rationale The development of potent serine protease inhibitors (targeting enzymes such as trypsin, thrombin, and factor Xa) relies heavily on the benzimidamide (amidine) pharmacophore. 3-H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of potent serine protease inhibitors (targeting enzymes such as trypsin, thrombin, and factor Xa) relies heavily on the benzimidamide (amidine) pharmacophore. 3-Hydroxy-2-methylbenzimidamide represents a highly specific derivative where the amidine moiety provides the primary electrostatic anchor, while the 3-hydroxy and 2-methyl substitutions modulate the hydration shell and steric complementarity within the S1 specificity pocket.

At physiological pH, the amidine group is protonated, carrying a +1 charge that forms a critical bidentate salt bridge with the conserved Asp189 residue at the base of the S1 pocket. Standard molecular docking provides static binding poses; however, understanding the thermodynamic stability, residence time ( koff​ ), and intermediate binding states requires rigorous Molecular Dynamics (MD) simulations.

This whitepaper outlines a field-proven, self-validating methodology for simulating the binding and unbinding kinetics of 3-Hydroxy-2-methylbenzimidamide using all-atom MD and enhanced sampling techniques.

System Architecture & Parameterization

To accurately capture the non-covalent interactions between 3-Hydroxy-2-methylbenzimidamide and the target protease, the choice of force fields and solvent models must be strictly governed by the physical chemistry of the system.

Quantitative Parameter Selection
ComponentSelected ModelCausality / RationaleValidation Metric
Protein Force Field AMBER ff14SBProvides highly optimized backbone dihedral parameters, critical for maintaining the structural integrity of the S1 pocket loops.Backbone RMSD remains < 0.2 nm over a 100 ns unconstrained trajectory.
Ligand Force Field GAFF2Broad chemical space coverage for small molecules. Accurately models the rotational barrier of the methyl and hydroxyl groups.Ligand RMSF correlates with expected internal degrees of freedom.
Atomic Charges RESP (HF/6-31G*)Captures the delocalized positive charge across the amidine nitrogen atoms better than empirical charge methods (e.g., AM1-BCC).Dipole moment matches quantum mechanical (QM) predictions.
Solvent Model TIP3PThe 3-hydroxy group's interaction with the hydration shell dictates the transition from metastable to bound states. Explicit solvent is mandatory.Solvent density equilibrates to ~1.0 g/cm³ at 300 K and 1 bar.
Ionization 0.15 M NaClMimics physiological ionic strength, preventing artificial electrostatic exaggeration between the ligand and Asp189.System maintains overall charge neutrality.

Step-by-Step Methodologies: A Self-Validating Protocol

The following protocols are designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Topology Generation and Solvation
  • Ligand Preparation: Optimize the 3D geometry of 3-Hydroxy-2-methylbenzimidamide using a Quantum Mechanical (QM) approach (e.g., Gaussian, HF/6-31G*). Extract the electrostatic potential and calculate Restrained Electrostatic Potential (RESP) charges.

  • Topology Compilation: Use antechamber to assign GAFF2 atom types and generate the ligand topology.

  • Complex Assembly: Align the ligand into the S1 pocket of the apo-protease (e.g., Trypsin, PDB: 2OXS) based on crystallographic alignment of similar benzimidamides.

  • Solvation: Center the complex in a dodecahedral box, ensuring a minimum distance of 1.0 nm between the protein and the box edge. Fill with TIP3P water.

  • Neutralization: Add Na+ and Cl- ions to neutralize the system and reach a 0.15 M concentration.

    • Causality: A 1.0 nm buffer prevents the protein from interacting with its own periodic image, which would introduce severe artifactual forces.

    • Validation: Calculate the total charge of the system post-ionization. It must be exactly 0.000.

Protocol 2: Equilibration and Production MD
  • Energy Minimization: Run Steepest Descent for 50,000 steps.

    • Validation: Maximum force ( Fmax​ ) must drop below 1000 kJ/mol/nm. This ensures no steric clashes (e.g., overlapping van der Waals radii) will crash the dynamics engine.

  • NVT Equilibration (100 ps): Apply position restraints (1000 kJ/mol/nm²) to heavy atoms. Use the V-rescale thermostat at 300 K.

    • Causality: NVT establishes the kinetic energy distribution without volume fluctuations, preventing artificial void formation in the solvent box.

    • Validation: Temperature trajectory must oscillate evenly around 300 K.

  • NPT Equilibration (100 ps): Maintain position restraints. Switch to the Parrinello-Rahman barostat at 1.0 bar.

    • Causality: The NPT phase adjusts the box volume to reach experimental macroscopic density.

    • Validation: Density must plateau at approximately 1.0 g/cm³.

  • Production MD (1 µs+): Remove all restraints. Use the leap-frog integrator with a 2 fs time step (utilizing LINCS to constrain H-bonds).

MD_Workflow Start Ligand & Protein Prep (QM Optimization) Param Parameterization (GAFF2 / ff14SB) Start->Param Solv Solvation & Ionization (TIP3P, 0.15M NaCl) Param->Solv Min Energy Minimization (F_max < 1000) Solv->Min Eq Equilibration (NVT -> NPT) Min->Eq Prod Production MD (Unrestrained) Eq->Prod Anal Trajectory Analysis (Kinetics & Thermodynamics) Prod->Anal

Figure 1: Self-validating atomistic molecular dynamics workflow for protein-ligand systems.

Advanced Sampling: Capturing Binding Kinetics

Standard MD is often insufficient for capturing the dissociation of potent benzimidamide derivatives due to their long residence times (often in the millisecond regime). To reconstruct the complete binding and unbinding process, we must employ advanced statistical mechanics.

Markov State Models (MSMs)

By running hundreds of short, independent trajectories of the free ligand diffusing around the protein, we can construct a Markov State Model. As demonstrated by Buch et al., the binding of benzamidine to trypsin does not occur in a single step[1]. The ligand diffuses from the bulk solvent ( S0​ ) and rolls across the protein surface, falling into metastable intermediate states ( S2​ and S3​ ) before achieving the final bound pose ( S4​ )[2].

For 3-Hydroxy-2-methylbenzimidamide, the 3-hydroxy group is hypothesized to stabilize the S3​ intermediate via transient hydrogen bonding with the protein surface, altering the kon​ rate compared to unsubstituted benzamidine.

Well-Tempered Metadynamics (WTM-eABF)

To calculate the absolute binding free energy ( ΔGbind​ ) and the unbinding rate ( koff​ ), Enhanced Sampling techniques like Well-Tempered Metadynamics with extended Adaptive Biasing Force (WTM-eABF) are highly effective. As shown by Stone et al., biasing a simple distance-based collective variable (CV) between the amidine carbon and the Asp189 carboxylate carbon allows the system to overcome the massive electrostatic barrier of dissociation, yielding free energy estimates within 2-3 kcal/mol of experimental values[3].

Binding_Kinetics S0 S0 Bulk Solvent S2 S2 Metastable (π-π stack) S0->S2 Diffusion S2->S0 Dissociation S3 S3 Metastable (H-bonds) S2->S3 Surface Roll S3->S2 Rediffusion S4 S4 Bound State (Asp189) S3->S4 Pocket Entry S4->S3 k_off

Figure 2: Markov State Model of the binding pathway showing metastable intermediates.

Data Analysis & Interpretation

Upon completion of the production or enhanced sampling runs, the trajectory must be analyzed to extract actionable drug discovery data:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand heavy atoms after aligning the protein backbone. A stable plateau (< 0.25 nm) indicates a stable binding pose.

  • Hydrogen Bond Occupancy: Measure the percentage of simulation time the 3-hydroxy group spends hydrogen-bonded to surrounding residues (e.g., Ser190 or Gly219 in Trypsin). High occupancy indicates that the hydroxyl substitution pays a favorable enthalpic contribution to binding.

  • Interaction Energy: Decompose the non-bonded energies. The electrostatic contribution between the amidine group and Asp189 will dominate, but the van der Waals contribution from the 2-methyl group packing against the hydrophobic walls of the S1 pocket provides critical specificity.

By strictly adhering to this causally-driven, self-validating framework, researchers can confidently predict the kinetic and thermodynamic profile of 3-Hydroxy-2-methylbenzimidamide and rapidly iterate on novel protease inhibitor designs.

References

  • Buch, I., Giorgino, T., & De Fabritiis, G. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(25), 10184-10189.[Link]

  • Stone, S. E., Ray, D., & Andricioaei, I. (2021). STUDYING THE ASSOCIATION AND DISSOCIATION OF A TRYPSIN-BENZAMIDINE COMPLEX WITH ENHANCED SAMPLING MOLECULAR DYNAMICS. Revue Roumaine de Chimie, 66(10-11), 835-844.[Link]

Sources

Foundational

3-Hydroxy-2-methylbenzimidamide: Comprehensive Guide to Metabolic Stability in Liver Microsomes

Executive Summary In early-stage drug discovery, predicting the in vivo hepatic clearance of a pharmacophore is critical for ranking and triaging compounds. 3-Hydroxy-2-methylbenzimidamide (CAS: 1824328-59-7) presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, predicting the in vivo hepatic clearance of a pharmacophore is critical for ranking and triaging compounds. 3-Hydroxy-2-methylbenzimidamide (CAS: 1824328-59-7) presents a unique structural motif combining a highly basic amidine group with a substituted phenol. This whitepaper provides an in-depth, self-validating technical guide for evaluating the Phase I metabolic stability of this compound using liver microsomes. By detailing the causality behind specific experimental conditions, analytical troubleshooting, and kinetic calculations, this guide serves as an authoritative framework for DMPK (Drug Metabolism and Pharmacokinetics) professionals.

Structural & Metabolic Profiling

Before initiating in vitro assays, it is essential to conduct a structural analysis to predict metabolic liabilities. Liver microsomes are subcellular fractions enriched in Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes, making them the gold standard for Phase I metabolism screening .

For 3-Hydroxy-2-methylbenzimidamide, the primary Phase I metabolic soft spots include:

  • The 2-Methyl Group (Benzylic Position): Highly susceptible to CYP-mediated aliphatic hydroxylation, yielding a benzyl alcohol metabolite.

  • The Phenol Ring: Prone to aromatic hydroxylation, potentially forming a reactive catechol intermediate.

  • The Benzimidamide Group: Amidines frequently undergo N-hydroxylation by CYPs or FMOs to form amidoximes, a common prodrug or clearance pathway.

(Note: While phenols are classic targets for Phase II glucuronidation, standard microsomal assays lacking UDPGA will strictly isolate Phase I turnover).

G Parent 3-Hydroxy-2-methylbenzimidamide (Parent Compound) CYP1 CYP450 (Aliphatic Hydroxylation) Parent->CYP1 CYP2 CYP450 (Aromatic Hydroxylation) Parent->CYP2 CYP3 CYP450 / FMO (N-Hydroxylation) Parent->CYP3 Met1 3-Hydroxy-2-(hydroxymethyl)benzimidamide (Benzyl Alcohol) CYP1->Met1 Met2 2-Methyl-benzimidamide Catechol (Catechol Metabolite) CYP2->Met2 Met3 3-Hydroxy-2-methylbenzamidoxime (Amidoxime) CYP3->Met3

Predicted Phase I CYP450-mediated metabolic pathways for 3-Hydroxy-2-methylbenzimidamide.

Experimental Design & Causality

A robust microsomal stability assay must be designed as a self-validating system . Every reagent and step serves a specific mechanistic purpose .

  • Microsome Concentration (0.5 mg/mL): Selected to balance the need for detectable substrate depletion against the risk of non-specific microsomal protein binding. Higher protein concentrations can artificially lower the unbound fraction ( fu,mic​ ), leading to an underestimation of intrinsic clearance[1][2].

  • Substrate Concentration (1 µM): Kept well below the anticipated Michaelis-Menten constant ( Km​ ) to ensure the reaction follows first-order kinetics, which is a mathematical prerequisite for calculating half-life and intrinsic clearance[2].

  • Cofactor Dependency (1 mM NADPH): CYPs require electrons to reduce molecular oxygen. NADPH serves as the obligate electron donor.

  • System Validation Controls:

    • Minus-NADPH Control: Validates that parent depletion is strictly enzymatically driven, ruling out chemical instability or non-specific binding to plasticware[3].

    • Positive Controls: High-clearance compounds (e.g., Verapamil for CYP3A4, Dextromethorphan for CYP2D6) must be run in parallel to verify the metabolic competence of the microsome batch[3][4].

Step-by-Step Protocol: Liver Microsome Stability Assay

Workflow Prep 1. Reagent Prep (Microsomes) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Init 3. Initiation (Add NADPH) PreInc->Init Sample 4. Sampling (0-60 min) Init->Sample Quench 5. Quenching (Cold ACN + IS) Sample->Quench Centrifuge 6. Centrifugation (10k x g) Quench->Centrifuge Analysis 7. LC-MS/MS (Quantification) Centrifuge->Analysis

Step-by-step experimental workflow for the microsomal metabolic stability assay.

Methodology
  • Preparation: Prepare a 10 mM stock of 3-Hydroxy-2-methylbenzimidamide in DMSO. Dilute to a 100 µM working solution in 0.1 M Potassium Phosphate buffer (pH 7.4). Ensure final DMSO concentration in the assay does not exceed 0.1–0.25% to prevent CYP inhibition[2][3].

  • Pre-Incubation: In a 96-well plate or 1.1 mL tubes, combine pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (final concentration 0.5 mg/mL) with the test compound (final concentration 1.0 µM). Pre-incubate the mixture at 37°C for 5 minutes[3][5].

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system (or 1 mM final concentration of NADPH). For the negative control, add an equivalent volume of plain buffer[3].

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture[1][3].

  • Quenching: Immediately transfer the aliquot into a cold "stop plate" containing 150 µL of ice-cold Acetonitrile/Methanol (1:1, v/v) spiked with an Internal Standard (e.g., Tolbutamide). Causality: The organic solvent rapidly denatures the CYP enzymes, halting metabolism, while precipitating the proteins to protect the LC-MS/MS system[3][4].

  • Centrifugation: Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[5].

  • Analysis: Transfer the supernatant to a clean plate for LC-MS/MS analysis[4].

Analytical Considerations for Amidines

3-Hydroxy-2-methylbenzimidamide contains a highly basic amidine group (pKa ~11-12). At physiological pH (7.4), the molecule is predominantly protonated (cationic). This high polarity results in poor retention on standard reversed-phase C18 columns, leading to early elution in the void volume where matrix suppression is severe.

Recommendation: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode cation exchange (MCX) columns to achieve adequate retention, sharp peak shapes, and reliable quantification of the parent compound .

Data Analysis & Interpretation

The depletion of the parent compound is monitored by calculating the peak area ratio (Compound / Internal Standard). Assuming first-order kinetics, the natural logarithm of the percentage remaining is plotted against time to determine the elimination rate constant ( k ), which is the slope of the linear regression[3][4].

Equations:

  • Half-life ( t1/2​ ): t1/2​=kln(2)​=k0.693​

  • Apparent Intrinsic Clearance ( CLint,app​ ): CLint,app​(μL/min/mg)=t1/2​0.693​×[ProteinConcentration(mg/mL)]1000​

Representative Kinetic Data Summary

The following table illustrates typical comparative kinetic data for an amidine-based small molecule across species:

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Mechanistic Interpretation
Half-life ( t1/2​ ) 45.2 min18.5 minFaster turnover in rodents is typical due to higher baseline CYP specific activity.
CLint​ ( μL/min/mg ) 30.674.9Indicates moderate hepatic clearance in humans; high clearance in rats.
Remaining at 60 min 40%10%Confirms sustained, measurable depletion over the entire assay window.
NADPH-free Control >98%>98%Validates that depletion is strictly CYP450/FMO dependent, not due to instability.

References

  • AxisPharm - Microsomal Stability Assay Protocol. Retrieved from:[Link][5]

  • Domainex - Microsomal Clearance/Stability Assay. Retrieved from: [Link][4]

  • BioDuro-Sundia - ADME Microsomal Stability Assay. Retrieved from: [Link][3]

  • Evotec (Cyprotex) - Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-Hydroxy-2-methylbenzimidamide

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the Benzimidamide Moiety The benzimidamide functional group is a cornerstone in medicinal chemistry, acting as a...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Benzimidamide Moiety

The benzimidamide functional group is a cornerstone in medicinal chemistry, acting as a potent bioisostere for guanidines and other cationic centers. Its ability to engage in critical hydrogen bonding interactions with biological targets, particularly serine proteases in the coagulation cascade, has cemented its role in the development of novel anticoagulants. 3-Hydroxy-2-methylbenzimidamide, in particular, presents a scaffold with nuanced electronic and steric properties conferred by its substitution pattern. The hydroxyl and methyl groups offer additional vectors for synthetic elaboration and can modulate the compound's pharmacokinetic and pharmacodynamic profile.

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Hydroxy-2-methylbenzimidamide, grounded in the classic Pinner reaction. We will delve into the mechanistic rationale behind each step, ensuring a deep understanding of the chemical transformations and empowering researchers to troubleshoot and adapt the protocol as needed.

Overall Synthetic Strategy: The Pinner Reaction

The synthesis of 3-Hydroxy-2-methylbenzimidamide from its corresponding nitrile precursor is most effectively achieved via the Pinner reaction. This venerable yet reliable method proceeds in two distinct stages, as outlined below.[1][2][3] The entire process hinges on the initial activation of the nitrile by an acid, followed by nucleophilic attack.

  • Step 1: Formation of the Imidate Salt (Pinner Salt) : The nitrile, 3-hydroxy-2-methylbenzonitrile, is treated with an anhydrous alcohol (ethanol) and dry hydrogen chloride gas. This forms the ethyl imidate hydrochloride, an intermediate often referred to as a Pinner salt.[4][5] This step is critical as it converts the relatively unreactive nitrile into a more electrophilic species.

  • Step 2: Ammonolysis to the Benzimidamide : The Pinner salt is then reacted with ammonia in an alcoholic solution. The ammonia displaces the ethoxy group of the imidate to form the final amidine, which is isolated as its hydrochloride salt.[1][3]

The workflow for this synthesis is depicted in the diagram below.

Pinner_Reaction_Workflow A Start: 3-Hydroxy-2-methylbenzonitrile C Step 1: Pinner Salt Formation (Low Temperature, Anhydrous) A->C B Reagents: Anhydrous Ethanol (EtOH) Dry HCl gas B->C D Intermediate: Ethyl 3-hydroxy-2-methylbenzimidate HCl (Pinner Salt) C->D F Step 2: Ammonolysis D->F E Reagents: Ammonia (NH3) in Ethanol E->F G Product: 3-Hydroxy-2-methylbenzimidamide HCl F->G H Purification: Recrystallization G->H I Final Product H->I

Caption: Synthetic workflow for 3-Hydroxy-2-methylbenzimidamide via the Pinner reaction.

Materials and Reagents

Proper preparation and handling of reagents are paramount for the success of this synthesis, particularly the exclusion of water.

ReagentFormulaM.W. ( g/mol )CAS No.Key Properties & Handling Notes
3-Hydroxy-2-methylbenzonitrileC₈H₇NO133.1555289-04-8Starting material. Store in a cool, dry place.[6][7]
Ethanol (Anhydrous)C₂H₅OH46.0764-17-5Must be >99.5% pure. Use freshly opened or distilled.
Hydrogen Chloride (gas)HCl36.467647-01-0Corrosive and toxic. Use in a well-ventilated fume hood.
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.1260-29-7Highly flammable. Used for precipitation and washing.
AmmoniaNH₃17.037664-41-7Prepare a saturated solution in anhydrous ethanol.
Ammonium ChlorideNH₄Cl53.4912125-02-9Byproduct of the reaction.

Step-by-Step Experimental Protocol

PART 1: Synthesis of Ethyl 3-Hydroxy-2-methylbenzimidate Hydrochloride (Pinner Salt)

Rationale: This initial step transforms the nitrile into a highly reactive imidate intermediate. The use of anhydrous ethanol as both reactant and solvent, coupled with dry HCl gas, protonates the nitrile nitrogen. This dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by the ethanol. Low temperatures are crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide and alkyl chloride.[2][4]

Procedure:

  • Setup: Equip a three-necked, 250 mL round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a calcium chloride drying tube on the outlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an inert, anhydrous atmosphere.

  • Reagent Preparation: In the flask, dissolve 10.0 g (75.1 mmol) of 3-hydroxy-2-methylbenzonitrile in 100 mL of anhydrous ethanol.

  • Reaction Initiation: Cool the flask in an ice-salt bath to maintain a temperature between 0 °C and -5 °C.

  • HCl Gas Introduction: Begin bubbling dry hydrogen chloride gas through the stirred solution. The HCl gas can be from a cylinder or generated externally and dried by passing through concentrated sulfuric acid.

  • Reaction Monitoring: Continue the addition of HCl gas for approximately 2-3 hours. The reaction is exothermic, so monitor the temperature closely and adjust the gas flow to keep it below 0 °C. The reaction mixture will become increasingly viscous as the Pinner salt begins to precipitate.

  • Completion and Isolation: Once the solution is saturated and a thick white precipitate has formed, stop the HCl flow. Seal the flask and store it in a refrigerator (4 °C) or freezer (-20 °C) for 24-48 hours to allow for complete crystallization.[8]

  • Work-up (Optional, if isolating): The crude Pinner salt can be isolated by filtration under a nitrogen blanket, washed with cold anhydrous diethyl ether, and dried under vacuum. However, it is common practice to proceed directly to the next step without isolating the hygroscopic and unstable intermediate.[4]

PART 2: Synthesis of 3-Hydroxy-2-methylbenzimidamide Hydrochloride

Rationale: The Pinner salt is a superb electrophile. The addition of ammonia, a potent nucleophile, leads to the formation of a tetrahedral intermediate. Subsequent elimination of ethanol yields the protonated amidine (the amidinium ion), with ammonium chloride precipitating as a byproduct. Using a solution of ammonia in ethanol maintains the anhydrous conditions necessary for the reaction.[3][8]

Procedure:

  • Preparation: To the flask containing the crude Pinner salt suspension from Part 1 (or the isolated solid), add 150 mL of anhydrous ethanol and cool the mixture again in an ice bath.

  • Ammonolysis: Slowly add a saturated solution of ammonia in anhydrous ethanol (approximately 50-70 mL) to the stirred suspension. The addition should be done dropwise to control the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. During this time, the imidate salt will dissolve, and a new precipitate, ammonium chloride, will form.[8]

  • Byproduct Removal: Filter the reaction mixture by suction to remove the precipitated ammonium chloride. Wash the solid cake with a small amount of cold ethanol, and combine the filtrates.

  • Product Crystallization: Reduce the volume of the filtrate to approximately 50 mL using a rotary evaporator. The product, 3-Hydroxy-2-methylbenzimidamide hydrochloride, should begin to crystallize.

  • Isolation: Cool the concentrated solution in an ice bath for 30 minutes to maximize crystallization. Collect the crystalline product by suction filtration.

  • Purification: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.

  • Drying: Dry the product under vacuum in a desiccator over P₂O₅ or another suitable drying agent. The final product is a white to off-white crystalline solid.

Characterization and Validation

To confirm the identity and purity of the synthesized 3-Hydroxy-2-methylbenzimidamide hydrochloride, the following analytical techniques are recommended:

  • ¹H NMR (DMSO-d₆): Expect to see characteristic peaks for the aromatic protons, the methyl group, the phenolic hydroxyl proton, and broad signals for the -NH₂ and -NH- protons of the amidinium group.

  • ¹³C NMR (DMSO-d₆): The key signal to identify is the amidinium carbon (C=N), which will appear significantly downfield.

  • FTIR (KBr pellet): Look for characteristic stretches for N-H bonds (broad, ~3100-3300 cm⁻¹), C=N stretch (~1650-1680 cm⁻¹), and O-H stretch (broad, ~3200-3400 cm⁻¹).

  • Mass Spectrometry (ESI+): The parent ion should be observed at an m/z corresponding to the free base [M+H]⁺.

  • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

  • Hydrogen Chloride: Acutely toxic and corrosive. Always handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Anhydrous Solvents: Diethyl ether and ethanol are highly flammable. Work away from ignition sources.

  • Ammonia: Corrosive and has a pungent odor. Handle in a well-ventilated fume hood.

  • General Precautions: Perform a full risk assessment before beginning any chemical synthesis.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.

  • Wikipedia. Pinner reaction.

  • SynArchive. Pinner Reaction.

  • Organic Chemistry Portal. Pinner Reaction.

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.

  • PubChem. 3-Hydroxy-2-methylbenzamide.

  • PrepChem. Synthesis of N-hydroxy-N-methylbenzamide.

  • Cenmed Enterprises. 3-Hydroxy-2-methylbenzonitrile.

  • Sigma-Aldrich. 3-Hydroxy-N-methylbenzamide.

  • PubChem. Benzamide, 3-(hydroxymethyl)-.

  • Google Patents. EP1357108A1 - Benzamidine derivatives and process for production thereof.

  • PubChemLite. 3-hydroxy-2-methylbenzonitrile (C8H7NO).

  • Google Patents. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.

  • European Patent Office. EP 0473380 B1 - Process for the preparation of hydroxyamides.

  • Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters, 43(48), 8777–8779.

  • Gallant, T. C., et al. (2024). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. Minerals Engineering, 211, 108713.

  • Organic Syntheses. Acetamidine hydrochloride.

  • PubChem. 3-[2-(Hydroxymethyl)phenoxy]benzonitrile.

  • NextSDS. 3-Hydroxy-2-isopropylbenzonitrile — Chemical Substance Information.

  • PubChem. N-(hydroxymethyl)benzamide.

Sources

Application

Mass spectrometry fragmentation pattern of 3-Hydroxy-2-methylbenzimidamide

An In-depth Guide to the Mass Spectrometry Fragmentation of 3-Hydroxy-2-methylbenzamide for Researchers and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: Characterizin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Mass Spectrometry Fragmentation of 3-Hydroxy-2-methylbenzamide for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Characterizing 3-Hydroxy-2-methylbenzamide

3-Hydroxy-2-methylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and drug development. Its structure, featuring a hydroxyl group, a methyl group, and an amide functional group on a benzene ring, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification, quantification, and structural elucidation in various matrices. This application note provides a comprehensive guide to the anticipated electron ionization (EI) mass spectrometry fragmentation of 3-Hydroxy-2-methylbenzamide, alongside a detailed protocol for its analysis. The principles discussed herein are foundational for researchers in metabolomics, pharmacokinetics, and synthetic chemistry.

The molecular structure of 3-Hydroxy-2-methylbenzamide (C8H9NO2) has a molecular weight of approximately 151.16 g/mol .[1][2][3] The presence of nitrogen means it adheres to the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4][5]

Predicted Fragmentation Pathway

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often structurally informative fragmentation.[6] For aromatic compounds like 3-Hydroxy-2-methylbenzamide, the stable aromatic ring often remains intact, and fragmentation is driven by the substituents.[4]

The fragmentation of aromatic amides is well-characterized. A common fragmentation pathway involves the cleavage of the C-N bond of the amide group.[7][8] For benzamide, this results in the formation of a stable benzoyl cation.[7] The presence of hydroxyl and methyl groups on the aromatic ring of 3-Hydroxy-2-methylbenzamide will influence the fragmentation, leading to a series of characteristic product ions.

Below is a diagram illustrating the predicted major fragmentation pathways for 3-Hydroxy-2-methylbenzamide upon electron ionization.

fragmentation_pathway M 3-Hydroxy-2-methylbenzamide (M+•) m/z = 151 F1 Loss of •NH2 [M-NH2]+ m/z = 135 M->F1 - •NH2 F3 Loss of •OH [M-OH]+ m/z = 134 M->F3 - •OH F4 Loss of H2O [M-H2O]+• m/z = 133 M->F4 - H2O F2 Loss of CO from m/z 135 [M-NH2-CO]+ m/z = 107 F1->F2 - CO

Caption: Predicted EI fragmentation of 3-Hydroxy-2-methylbenzamide.

Interpretation of Key Fragments:
  • m/z 151 (Molecular Ion, M+•): The peak representing the intact molecule after the loss of one electron. A prominent molecular ion peak is expected due to the stability of the aromatic ring.

  • m/z 135: This significant fragment likely arises from the alpha-cleavage of the amide group, with the loss of an amino radical (•NH2).[7] This results in the formation of a stable 3-hydroxy-2-methylbenzoyl cation.

  • m/z 134: Formation of this ion could occur through the loss of a hydroxyl radical (•OH) from the molecular ion.

  • m/z 133: This peak would correspond to the loss of a water molecule (H2O) from the molecular ion, a common fragmentation pathway for compounds containing a hydroxyl group.[4][9]

  • m/z 107: Subsequent loss of carbon monoxide (CO) from the m/z 135 fragment would yield the 3-hydroxy-2-methylphenyl cation. The loss of CO from a benzoyl cation is a well-documented fragmentation pathway.[7]

Summary of Predicted Mass-to-Charge Ratios
m/z Proposed Fragment Notes
151[C8H9NO2]+•Molecular Ion (M+•)
135[C8H7O2]+Loss of •NH2 from M+•
134[C8H8NO]+Loss of •OH from M+•
133[C8H7NO]+•Loss of H2O from M+•
107[C7H7O]+Loss of CO from m/z 135

Experimental Protocol: GC-MS Analysis of 3-Hydroxy-2-methylbenzamide

This protocol outlines a general procedure for the analysis of 3-Hydroxy-2-methylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra and ensuring the longevity of the analytical instrumentation. The goal is to isolate the analyte of interest from the matrix and prepare it in a solvent compatible with the GC-MS system.

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of 3-Hydroxy-2-methylbenzamide standard.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards at concentrations appropriate for the expected sample concentrations and instrument sensitivity.

  • Sample Extraction (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of the mobile phase or a suitable solvent for GC injection.

GC-MS Instrumentation and Parameters

The following are typical starting parameters for GC-MS analysis.

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity column is recommended (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This energy level is standard as it maximizes ionization efficiency and produces reproducible fragmentation patterns.[6]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

    • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Data Acquisition and Analysis
  • System Suitability: Before analyzing samples, inject a standard solution to verify system performance, including peak shape, retention time, and spectral fidelity.

  • Sample Analysis: Inject the prepared samples and standards.

  • Data Processing:

    • Extract the total ion chromatogram (TIC).

    • Identify the peak corresponding to 3-Hydroxy-2-methylbenzamide based on its retention time from the standard injection.

    • Generate the mass spectrum for the identified peak by averaging the scans across the chromatographic peak.

    • Compare the acquired mass spectrum to the predicted fragmentation pattern for confirmation.

Workflow for Protocol Execution

protocol_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare Standard Solutions C Reconstitute in Appropriate Solvent A->C B Extract Analyte from Matrix B->C D Inject Sample into GC-MS C->D E Acquire Data D->E F Identify Peak by Retention Time E->F G Extract Mass Spectrum F->G H Compare with Predicted Fragmentation G->H

Caption: Workflow for the analysis of 3-Hydroxy-2-methylbenzamide.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the analytical results, the following quality control measures should be integrated into the protocol:

  • Internal Standards: The use of a deuterated or 13C-labeled internal standard of 3-Hydroxy-2-methylbenzamide is highly recommended for accurate quantification. If an isotopically labeled standard is unavailable, a structurally similar compound with different retention time and mass spectrum can be used.

  • Calibration Curve: A calibration curve should be generated using a series of standards of known concentrations to ensure the linearity of the instrument response.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared and analyzed alongside the unknown samples to assess the accuracy and precision of the method.

  • Blank Samples: A solvent blank and a matrix blank should be analyzed to check for any background interference or carryover.

By adhering to these principles, researchers can be confident in the identity and quantity of 3-Hydroxy-2-methylbenzamide in their samples.

References

  • PubChem. (n.d.). 3-Hydroxy-2-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Hydroxy-2-methyl-benzamidine. National Center for Biotechnology Information. Retrieved from [Link]

  • El kihel, B., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298.
  • Hida, et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 3(11), 35-41.
  • Appchem. (n.d.). Benzamide, 3-hydroxy-2-methyl- (9CI). Retrieved from [Link]

  • Wikipedia. (2024). Electron ionization. Retrieved from [Link]

  • Edwards, J. L., et al. (2018). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. The Analyst, 143(15), 3614-3622.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • da Silva, A. B., et al. (2018).
  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Dosing Strategies and Formulation Vehicles for 3-Hydroxy-2-methylbenzimidamide

Executive Summary 3-Hydroxy-2-methylbenzimidamide is a highly polar, low-molecular-weight pharmacophore widely utilized in preclinical drug discovery. The benzimidamide (amidine) moiety serves as a structural bioisostere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-2-methylbenzimidamide is a highly polar, low-molecular-weight pharmacophore widely utilized in preclinical drug discovery. The benzimidamide (amidine) moiety serves as a structural bioisostere for the guanidino group of arginine. This structural mimicry makes it a potent, reversible competitive inhibitor for enzymes that cleave or process basic amino acid residues, most notably trypsin-like serine proteases such as the urokinase-type plasminogen activator (uPA) 1 and various isoforms of Nitric Oxide Synthase (NOS) 2.

Despite excellent in vitro target engagement, the in vivo translation of amidine-based compounds is historically bottlenecked by poor pharmacokinetics. This application note details the physicochemical causality behind these challenges and provides validated, step-by-step formulation protocols to achieve reliable in vivo exposure for efficacy models.

Physicochemical Profiling & Pharmacokinetic Causality

The rational design of a dosing vehicle requires a deep understanding of the molecule's ionization states. 3-Hydroxy-2-methylbenzimidamide contains two ionizable groups: a weakly acidic phenolic hydroxyl (pKa ~9.5) and a strongly basic amidine (pKa ~11.0).

At a physiological pH of 7.4, the phenol remains unionized, but the amidine group is >99.9% protonated. This permanent cationic state dictates the molecule's pharmacokinetic fate:

  • Poor Oral Bioavailability: The localized positive charge severely restricts passive transcellular diffusion across the lipophilic intestinal epithelium.

  • Rapid Systemic Clearance: Small, polar cations are highly susceptible to rapid renal excretion. Unformulated amidines often exhibit an in vivo half-life of less than 30 minutes following intravenous administration 3.

  • Tissue Irritation: Amidines are typically synthesized and stored as hydrochloride (HCl) salts. If dissolved in unbuffered water, the resulting solution is highly acidic (pH < 4.0), which causes severe phlebitis or tissue necrosis upon injection.

Table 1: Physicochemical Properties and Pharmacokinetic Implications
PropertyValuePharmacokinetic Consequence
Molecular Weight 150.18 g/mol Small size favors rapid systemic distribution but also rapid renal filtration.
Amidine pKa ~11.0>99% protonated at pH 7.4; poor passive membrane permeability.
Phenol pKa ~9.5Remains unionized at physiological pH; acts as a strong H-bond donor.
LogP (predicted) 0.8 - 1.2High hydrophilicity drives rapid clearance and limits blood-brain barrier (BBB) penetration.

Vehicle Selection Matrix

To overcome these liabilities, specific vehicle strategies must be deployed based on the route of administration. For oral dosing, suspending the compound in a viscous matrix with a non-ionic surfactant prolongs gastrointestinal transit time and prevents API (Active Pharmaceutical Ingredient) aggregation, maximizing the absorption window 4. For systemic injections, cyclodextrin complexation is preferred to shield the hydrophobic methyl-benzene ring while presenting a hydrophilic exterior.

Table 2: Recommended In Vivo Dosing Vehicles
RouteVehicle CompositionMax Conc.Rationale & Causality
IV / IP 10% HP-β-CD in 0.9% Saline10 mg/mLHP-β-CD encapsulates the aromatic ring, masking the compound and reducing injection site irritation.
PO (Oral) 0.5% Methylcellulose + 0.1% Tween 8030 mg/mLViscous suspension delays GI transit; Tween 80 prevents hydrophobic aggregation of the API 4.
SC 5% DMSO + 95% PBS (pH 7.4)5 mg/mLDMSO aids initial dissolution; PBS strictly buffers the acidic hydrochloride salt to prevent tissue necrosis.

Step-by-Step Formulation Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Formulation (10% HP-β-CD)

Objective: Produce a sterile, isotonic, pH-balanced 10 mg/mL true solution.

  • Vehicle Preparation: Dissolve 1.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8.0 mL of sterile 0.9% Saline. Stir until completely transparent.

  • API Addition: Weigh 100 mg of 3-Hydroxy-2-methylbenzimidamide (assuming HCl salt) and add it to the vortexing vehicle.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 15 minutes. The thermal energy accelerates the inclusion of the aromatic ring into the hydrophobic cavity of the cyclodextrin.

  • pH Adjustment (Critical): Measure the pH. The HCl salt will likely drop the pH to ~4.0. Carefully titrate with 0.1 N NaOH dropwise until the pH reaches 7.2 - 7.4.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with 0.9% Saline.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Self-Validation Check: Post-filtration, visually inspect the vial against a dark background while shining a laser pointer through it. The absence of a scattered beam (Tyndall effect) confirms a true solution. If scattering is observed, micellar aggregation has occurred; you must increase the HP-β-CD concentration to 15%.

Protocol B: Per Os (PO) Oral Suspension (0.5% Methylcellulose / 0.1% Tween 80)

Objective: Produce a homogenous 30 mg/mL suspension for oral gavage.

  • Vehicle Preparation: Heat 5.0 mL of ultra-pure water to 80°C. Disperse 50 mg of Methylcellulose (MC, 400 cP) into the hot water with vigorous stirring. Once dispersed, add 4.9 mL of ice-cold water and stir continuously until the polymer fully hydrates and the solution becomes clear and viscous.

  • Surfactant Addition: Add 10 µL of Tween 80 to the MC solution. Stir gently to avoid foaming.

  • Trituration: Weigh 300 mg of the API. Place it in a glass mortar. Add 0.5 mL of the vehicle and triturate (grind) vigorously with a pestle to create a smooth, lump-free paste. This physical shearing is required to break up API agglomerates.

  • Dilution: Gradually add the remaining vehicle to the mortar while mixing continuously. Transfer to a dosing vial.

  • Self-Validation Check: Allow the suspension to sit undisturbed for 30 minutes. If rapid sedimentation or phase separation occurs, the MC hydration was incomplete or the API particle size is too large. Re-homogenize using a tissue tearor at 5,000 RPM for 2 minutes.

Pharmacodynamic Signaling & Target Engagement

Once successfully dosed, 3-Hydroxy-2-methylbenzimidamide acts as a competitive antagonist at the S1 specificity pocket of trypsin-like serine proteases 1. In oncology and fibrosis models, its primary target is the urokinase Plasminogen Activator (uPA). By occupying the active site, the amidine prevents uPA from cleaving the zymogen plasminogen into active plasmin, thereby halting the downstream proteolytic cascade responsible for extracellular matrix (ECM) degradation.

uPA_Pathway Inhibitor 3-Hydroxy-2-methylbenzimidamide (Amidine Inhibitor) uPA urokinase Plasminogen Activator (uPA) Inhibitor->uPA Competitive Inhibition (S1 Pocket) Plasminogen Plasminogen (Zymogen) uPA->Plasminogen Cleavage Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Activation MMP Matrix Metalloproteinases (MMPs) Plasmin->MMP Proteolytic Cascade ECM ECM Degradation & Tumor Metastasis MMP->ECM Substrate Cleavage

Fig 1. Mechanism of uPA pathway inhibition by 3-Hydroxy-2-methylbenzimidamide.

References

  • Benzimidamide hydrochloride | CAS#:1670-14-0. Chemsrc.[Link]

  • Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. PubMed / NIH. [Link]

  • Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice. PMC / NIH.[Link]

  • A novel BACE inhibitor NB-360 shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice. PMC / NIH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 3-Hydroxy-2-methylbenzimidamide

Welcome to the Advanced Chromatography Troubleshooting Center. As drug development professionals and analytical scientists, encountering peak shape distortions—specifically peak tailing—is a common hurdle when analyzing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As drug development professionals and analytical scientists, encountering peak shape distortions—specifically peak tailing—is a common hurdle when analyzing highly basic, polar compounds like 3-Hydroxy-2-methylbenzimidamide.

This guide provides a mechanistic understanding of why this specific compound tails on standard reversed-phase columns and delivers self-validating, field-proven protocols to restore peak symmetry, quantitative accuracy, and method reproducibility.

Diagnostic Workflow: Identifying the Root Cause

Before altering mobile phase chemistry, it is critical to determine whether the peak tailing is a physical system issue or a chemical secondary interaction . The workflow below outlines the logical diagnostic path.

G Start Peak Tailing Detected (As > 1.2 or USP T > 1.5) CheckScope Is tailing present for ALL peaks or ONLY the basic analyte? Start->CheckScope AllPeaks All Peaks Tailing (Physical / System Issue) CheckScope->AllPeaks Yes OnlyAnalyte Only 3-Hydroxy-2-methylbenzimidamide (Chemical / Secondary Interaction) CheckScope->OnlyAnalyte No PhysicalFix 1. Check extra-column volume 2. Replace guard column/frit 3. Reverse flush column AllPeaks->PhysicalFix ChemicalFix 1. Lower mobile phase pH < 3.0 2. Use end-capped/polar-embedded column 3. Add amine modifier (TEA) OnlyAnalyte->ChemicalFix

Diagnostic workflow for differentiating physical and chemical causes of HPLC peak tailing.

Frequently Asked Questions (Mechanisms & Solutions)

Q1: Why does 3-Hydroxy-2-methylbenzimidamide exhibit severe peak tailing on standard C18 columns?

A: The root cause lies in the compound's functional groups and the dual-retention mechanisms of silica-based columns. 3-Hydroxy-2-methylbenzimidamide contains an amidine group, which is highly basic (pKa ~ 10–12). At a standard mobile phase pH (pH 4–7), the amidine nitrogen is fully protonated and carries a positive charge.

Simultaneously, traditional Type A silica columns (or poorly end-capped Type B columns) possess residual silanol groups (Si-OH) on their surface. These silanols are acidic and begin to ionize into negatively charged silanoate ions (Si-O⁻) at a pH above 3.0[1][2]. The electrostatic attraction between the cationic amidine and the anionic silanols creates a secondary ion-exchange retention mechanism. Because this interaction is kinetically slower than standard hydrophobic partitioning, the analyte molecules desorb at varying rates, elongating the trailing edge of the peak[1][3].

Q2: How can I optimize the mobile phase pH to suppress this secondary interaction?

A: The most effective thermodynamic solution is the Low pH Strategy . By lowering the mobile phase pH to below 3.0 (e.g., using 0.1% Trifluoroacetic acid or phosphoric acid), you force the acidic silanol groups to fully protonate, neutralizing them back to Si-OH[1][2]. This effectively shuts down the ion-exchange pathway, leaving only the primary hydrophobic interaction. Note: Because the amidine remains protonated and highly polar at low pH, you may observe a decrease in overall retention time, requiring a reduction in the organic modifier concentration to maintain resolution.

Q3: If my method requires a neutral pH, what column chemistry alternatives exist?

A: If pH adjustment is restricted by method parameters or sample stability, you must eliminate the silanols at the hardware level.

  • Fully End-Capped Columns: These columns undergo a secondary bonding process that caps residual silanols with small silanes (like trimethylchlorosilane), physically blocking the basic analyte from interacting with the silica surface[4].

  • Polar-Embedded Columns: Columns with an embedded amide or carbamate group within the alkyl chain provide a localized shielding effect that repels basic compounds from the silica surface.

  • High-Purity Type B Silica: Ensure your column utilizes ultra-pure silica. Older Type A silica contains trace metals (iron, aluminum) that withdraw electron density from silanols, making them even more acidic and prone to tailing[2][3].

Q4: Can mobile phase additives resolve the tailing without changing the column?

A: Yes. If column replacement is not viable, you can introduce a competitive amine modifier such as Triethylamine (TEA) (typically 10–20 mM). TEA is a small, highly basic molecule that aggressively competes for, and binds to, the active silanoate sites[3][5]. By saturating these active sites, TEA effectively masks the silica surface, allowing the larger 3-Hydroxy-2-methylbenzimidamide molecules to elute symmetrically.

Quantitative Data Summary

The table below illustrates the expected impact of various chromatographic interventions on the USP Tailing Factor (T) for 3-Hydroxy-2-methylbenzimidamide. A tailing factor of 1.0 indicates perfect Gaussian symmetry; values > 1.5 indicate problematic tailing[4][6].

Chromatographic ConditionMobile Phase pHAdditiveColumn ChemistryExpected USP Tailing Factor (T)
Baseline (Sub-optimal) 6.5NoneStandard C18 (Type A)> 2.5 (Severe Tailing)
Amine Modification 6.520 mM TEAStandard C18 (Type A)1.2 - 1.4 (Acceptable)
pH Optimization 2.50.1% TFAStandard C18 (Type B)1.4 - 1.6 (Moderate)
Synergistic Optimization 2.50.1% TFAFully End-capped C18< 1.1 (Excellent)

Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. Do not change chemical parameters until you have ruled out physical defects.

Protocol 1: System Verification & Void Diagnosis

Objective: Determine if tailing is caused by a physical column defect (void/blocked frit) or chemical interactions.

  • Prepare a System Suitability Standard: Create a mixture containing 3-Hydroxy-2-methylbenzimidamide (50 µg/mL) and a neutral hydrophobic marker (e.g., Toluene or Uracil at 10 µg/mL) in the initial mobile phase.

  • Inject and Analyze: Run the standard using your current baseline method conditions.

  • Calculate USP Tailing Factor (T): Measure the peak width at 5% of the peak height ( W0.05​ ) and the distance from the leading edge to the peak center at 5% height ( f ). Calculate T=W0.05​/2f [4][6].

  • Evaluate Causality:

    • If both the neutral marker and the benzimidamide show T>1.5 , the issue is physical. Reverse-flush the column with 10 column volumes of 100% strong solvent (e.g., Acetonitrile) to clear frit blockages, or replace the guard column[1][6].

    • If only the benzimidamide shows T>1.5 while the neutral marker remains symmetrical ( T≈1.0 ), the issue is chemical. Proceed to Protocol 2.

Protocol 2: Chemical Optimization via pH and Amine Modifiers

Objective: Suppress secondary silanol interactions to restore peak symmetry.

  • Prepare Mobile Phase A (Low pH): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (0.1% v/v). Verify the pH is approximately 2.0.

  • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Equilibration: Flush the column with the new mobile phase for a minimum of 20 column volumes. Causality note: Acidic equilibration takes time to fully protonate all embedded silanol sites.

  • Re-evaluate: Inject the system suitability standard. If T drops below 1.5, the method is optimized.

  • Alternative Amine Addition (If low pH is prohibited): If method constraints require pH > 5.0, prepare Mobile Phase A with 20 mM Triethylamine (TEA). Adjust the pH to the desired setpoint (e.g., 6.0) using dilute orthophosphoric acid[5]. Equilibrate for 30 column volumes to allow TEA to saturate the silica active sites before injection.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. Available at: [Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC. Available at: [Link]

  • Semantic Scholar. "Method development and validation of reverse phase high-performance liquid chromatography for Teriflunomide with comprehensive f." Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for 3-Hydroxy-2-methylbenzimidamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the purification of 3-Hydroxy-2-methylbenzimidamide (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the purification of 3-Hydroxy-2-methylbenzimidamide (CAS: 1824328-59-7) [4].

Due to its unique structural features—an amphoteric profile featuring a basic benzimidamide (amidine) moiety and an acidic phenolic hydroxyl group—this compound presents distinct solubility challenges. It is highly prone to strong solvent-solute hydrogen bonding and "oiling out" during thermal cycling. This guide provides the mechanistic causality behind these challenges and offers self-validating protocols to ensure high-purity crystalline recovery.

Part 1: Causality in Solvent Selection

To successfully recrystallize 3-Hydroxy-2-methylbenzimidamide, you must first understand its intermolecular behavior. The amidine group (-C(=NH)NH₂) is highly polar, acting as both a potent hydrogen bond donor and acceptor. When coupled with the phenolic hydroxyl group, the molecule forms extensive intermolecular networks.

The Causality of Solubility: Because of these functional groups, the compound is highly soluble in strongly polar protic solvents (like methanol) even at low temperatures, which leads to unacceptably low recovery yields. Conversely, the methyl group and benzene ring do not provide enough lipophilicity to make it soluble in non-polar solvents (like hexanes or toluene). Therefore, achieving the steep solubility curve necessary for recrystallization requires a moderate-polarity solvent (e.g., Isopropanol) or a carefully balanced binary system (e.g., Ethanol/Water) [2].

Quantitative Solvent Screening Data

The following table summarizes the phase behavior of 3-Hydroxy-2-methylbenzimidamide across various solvent systems to help you select the optimal matrix for your specific purity requirements.

Solvent SystemBoiling Point (°C)Hot SolubilityCold Solubility (0°C)Est. Crystal Yield (%)Purity (%)Mechanistic Observations
Methanol 64.7Very HighHigh< 20%95%Poor recovery; strong H-bonding keeps solute dissolved.
Toluene 110.6LowVery LowN/AN/AInsufficient polarity to disrupt crystal lattice.
Ethanol / Water (80:20) ~78.0HighLow75%98%Good yield; high risk of "oiling out" if cooled too rapidly.
Isopropanol (IPA) 82.5ModerateVery Low85%>99%Optimal. Promotes slow nucleation and high-purity lattices.

Part 2: Troubleshooting & FAQs

This section addresses the most common thermodynamic and kinetic failures encountered during the recrystallization of benzimidamide derivatives.

Q1: My product is "oiling out" (forming a liquid layer) instead of forming solid crystals. How do I fix this? A1: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which it saturates the solution, or when a high concentration of impurities depresses the melting point [2]. Because 3-Hydroxy-2-methylbenzimidamide can form supercooled zwitterionic melts, it is highly susceptible to this phenomenon.

  • The Solution: Reheat the mixture until the oil completely redissolves. Add a small volume of additional hot solvent (to lower the saturation temperature below the melting point) and allow the solution to cool much more slowly. Alternatively, vigorously stir the solution during cooling to shear the oil into micro-droplets, which act as nucleation sites, or introduce a seed crystal of pure compound [2].

Q2: Crystals are forming prematurely in the funnel during hot filtration, clogging the filter. A2: The amidine group causes rapid precipitation if the temperature drops even slightly, as the hydrogen-bond network rapidly reassembles upon cooling [1].

  • The Solution: Dissolve the compound in a 10–15% excess of the hot solvent. This keeps the concentration safely below the saturation point during the transfer. Furthermore, pre-heat a stemless funnel and the receiving flask with hot solvent to minimize the thermal gradient[1]. The excess solvent can be evaporated post-filtration.

Q3: The recovered crystals are heavily discolored (yellow/brown). A3: Colored oxidation products of the phenol ring often co-crystallize due to having nearly identical solubility profiles to the target compound [3].

  • The Solution: Introduce 1-2% (w/w) activated charcoal to the hot solution prior to filtration. Charcoal effectively traps polymeric colored impurities. Caution: Use charcoal sparingly; the highly polar amidine group can also adsorb to the carbon, which will drastically reduce your overall yield [3]. Ensure a slow cooling rate to prevent impurities from being kinetically trapped in the forming crystal lattice.

Part 3: Standardized Recrystallization Protocol

The following methodology utilizes Isopropanol (IPA) and is designed as a self-validating system . Do not proceed to the next step unless the validation check is met.

Step-by-Step Methodology
  • Saturation: Suspend 1.0 g of crude 3-Hydroxy-2-methylbenzimidamide in 5.0 mL of Isopropanol (IPA) in an Erlenmeyer flask. Heat to a gentle reflux (approx. 82°C) using a water bath or hot plate with continuous magnetic stirring.

  • Titration: Add hot IPA dropwise (up to 2.0 mL extra) until the solid dissolves.

    • Self-Validation Check: The boiling solution must become entirely transparent. If a hazy suspension persists despite the excess solvent, these are insoluble inorganic impurities. Do not add more solvent; proceed immediately to Step 3.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper into a pre-heated receiving flask to remove any insoluble contaminants [1].

  • Controlled Nucleation: Remove the flask from the heat, cover it with a watch glass, and allow it to cool completely undisturbed at ambient temperature (20-25°C) for 2 hours.

    • Causality: Slow, undisturbed cooling allows the amidine and phenol groups to align into a highly ordered, thermodynamically stable crystal lattice, systematically excluding impurities [3].

  • Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30 minutes. This depresses the solubility curve further, forcing the maximum amount of product out of the mother liquor [3].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2.0 mL of ice-cold IPA to displace the impure mother liquor. Dry under vacuum at 40°C for 12 hours to remove residual solvent.

Part 4: Process Workflow Visualization

RecrystallizationWorkflow A Crude 3-Hydroxy-2-methylbenzimidamide (CAS: 1824328-59-7) B Solvent Selection & Screening (e.g., Isopropanol) A->B C Hot Dissolution (Titrate to clarity at boiling point) B->C D Hot Filtration (Pre-warmed apparatus) C->D Remove insolubles E Controlled Cooling (Ambient -> Ice Bath) D->E F Did the product 'oil out'? E->F G Reheat, add co-solvent, or seed crystal F->G Yes H Vacuum Filtration & Cold Wash (Isolate pure crystals) F->H No (Crystals formed) G->E Retry cooling

Fig 1. Optimized recrystallization and troubleshooting workflow for 3-Hydroxy-2-methylbenzimidamide.

References

  • Technical Support Center: Optimizing Recrystallization and Purification , Benchchem.1

  • Technical Support Center: Recrystallization of Sulfonamide Products , Benchchem. 2

  • Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde , Benchchem. 3

  • 1824328-59-7 3-Hydroxy-2-methylbenzenecarboximidamide , Guidechem. 4

Sources

Troubleshooting

Technical Support Center: Overcoming Low Cell Permeability of 3-Hydroxy-2-methylbenzimidamide

Welcome to the Technical Support Center for Amidine-Based Therapeutics. As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting and field-proven methodologies for researchers st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amidine-Based Therapeutics. As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting and field-proven methodologies for researchers struggling with the poor cellular permeability of 3-Hydroxy-2-methylbenzimidamide and related compounds.

Section 1: The Permeability Barrier (Core FAQ)

Q: Why does 3-Hydroxy-2-methylbenzimidamide exhibit near-zero passive membrane permeability in our initial screens?

A: The core issue lies in the physicochemical properties of the benzimidamide (amidine) functional group. Amidines are highly basic, with pKa values typically ranging from 11.0 to 12.0. At physiological pH (7.4), the amidine moiety is >99.9% protonated, carrying a permanent positive charge.

According to the pH-partition hypothesis, permanently charged species cannot passively diffuse across the lipophilic core of the plasma membrane. While the 3-hydroxyl group on the phenyl ring also acts as a hydrogen bond donor (further lowering lipophilicity), the primary barrier to passive diffusion is the protonated amidine. Consequently, the compound suffers from poor oral bioavailability and low intracellular accumulation .

Section 2: Troubleshooting Prodrug Strategies (The Amidoxime Route)

Q: We are synthesizing an amidoxime (N-hydroxybenzimidamide) prodrug to lower the pKa and improve LogD. How do we validate its bioreversion to the active amidine in vitro?

A: Masking the amidine as an amidoxime is the industry standard for overcoming permeability issues. The conversion of amidoxime prodrugs back to the active amidine is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC), a molybdenum-containing enzyme system . To validate bioreversion, you must perform a reconstituted mARC biotransformation assay.

Protocol: Reconstituted mARC Biotransformation Assay

Note: This protocol is a self-validating system. It requires the presence of all three components (mARC, CYB5B, CYB5R) and NADH. Omitting NADH serves as your mandatory negative control to validate that reduction is enzymatically driven and not a chemical artifact.

  • Preparation: Prepare a 20 mM MES buffer adjusted to pH 6.0.

  • Reconstitution: Combine 76 pmol of recombinant mARC (mARC1 or mARC2), 76 pmol of cytochrome b5 (CYB5B), and 7.6 pmol of NADH-cytochrome b5 reductase (CYB5R) in 150 µL of the MES buffer.

  • Substrate Addition: Add your amidoxime prodrug to a final concentration of 3 mM.

  • Initiation: Initiate the reaction by adding NADH to a final concentration of 1 mM. (Control: Replace NADH with an equal volume of buffer).

  • Incubation & Termination: Incubate at 37°C for 15–30 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Quantification: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to quantify the formation of native 3-Hydroxy-2-methylbenzimidamide .

mARC_Pathway Prodrug Amidoxime Prodrug (High Permeability) mARC mARC Enzyme System (mARC1/2, CYB5B, CYB5R) Prodrug->mARC Cellular Entry Drug 3-Hydroxy-2-methylbenzimidamide (Active Amidine) mARC->Drug N-Reduction NADH NADH / Electron Transfer NADH->mARC e- donor

Mechanism of amidoxime prodrug activation by the mARC enzyme system.

Section 3: In Vitro Permeability Assays (Caco-2 / PAMPA)

Q: Our PAMPA results for the native amidine are zero, but Caco-2 shows slight permeability. Why the discrepancy, and how should we test our new prodrugs?

A: PAMPA (Parallel Artificial Membrane Permeability Assay) relies purely on passive transcellular diffusion, which is impossible for the permanently charged amidine. Caco-2 cells, however, possess tight junctions (allowing minimal paracellular transport) and active uptake transporters (like Organic Cation Transporters, OCTs) that can weakly transport cationic amidines. For prodrug validation, Caco-2 is the gold standard because it also expresses esterases and reductases that might cause premature prodrug cleavage during the assay.

Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until fully differentiated.

  • Integrity Check (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 200 Ω·cm² to ensure tight junction integrity. If TEER drops below this threshold post-assay, discard the data as the compound is cytotoxic and compromising the barrier.

  • Dosing: Add 10 µM of the compound to the apical chamber (A) for A-to-B transport, or to the basolateral chamber (B) for B-to-A transport. Use HBSS buffer at pH 6.5 (apical) and pH 7.4 (basolateral) to mimic physiological intestinal pH gradients.

  • Incubation: Incubate at 37°C on an orbital shaker (50 rpm) for 2 hours.

  • Sampling & Analysis: Extract 50 µL from the receiver compartment at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Caco2_Workflow Start Apical Dosing (Prodrug/Amidine) TEER Measure TEER (>200 Ω·cm²) Start->TEER Incubate Incubate 2h at 37°C (pH 6.5 Apical / 7.4 Basolateral) TEER->Incubate Sample Sample Basolateral Compartment Incubate->Sample LCMS LC-MS/MS Quantification (Calculate Papp) Sample->LCMS

Step-by-step Caco-2 bidirectional permeability assay workflow.

Quantitative Data Summary

Use the following benchmark metrics to evaluate if your structural modifications have successfully overcome the permeability barrier:

Compound FormTypical pKaLogD (pH 7.4)Caco-2 Papp​ ( 10−6 cm/s)Primary Transport Mechanism
Native Amidine 11.0 - 12.0< -1.5< 1.0Paracellular / Active Carrier
Amidoxime Prodrug 6.0 - 7.51.0 - 2.5> 15.0Passive Transcellular
Carbamate Prodrug ~ 6.01.5 - 3.0> 20.0Passive Transcellular

Section 4: Alternative Formulations (LNP Encapsulation)

Q: We cannot alter the chemical structure to a prodrug due to strict target binding constraints. How can we deliver the native 3-Hydroxy-2-methylbenzimidamide?

A: If covalent modification is not viable, you must physically shield the positive charge using Lipid Nanoparticles (LNPs). By encapsulating the hydrophilic, cationic drug within the aqueous core of an LNP, the lipophilic shell facilitates fusion with the cell membrane, bypassing the need for passive diffusion entirely. Formulations utilizing ionizable cationic lipids (e.g., DLin-MC3-DMA) are highly recommended, as they remain neutral at physiological pH but become protonated in the acidic endosome, promoting endosomal escape and cytosolic delivery of the native amidine.

References

  • Title: N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines. Source: Journal of Medicinal Chemistry (2007) URL: [Link]

  • Title: The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Source: Journal of Biological Chemistry (2023) URL: [Link]

  • Title: The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice. Source: PLoS ONE (2014) URL: [Link]

Optimization

Technical Support Center: Enhancing the Plasma Half-life of 3-Hydroxy-2-methylbenzimidamide

This guide is designed for researchers, scientists, and drug development professionals actively working on extending the in vivo persistence of 3-Hydroxy-2-methylbenzimidamide and its analogs. As a small molecule, its th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals actively working on extending the in vivo persistence of 3-Hydroxy-2-methylbenzimidamide and its analogs. As a small molecule, its therapeutic potential may be limited by rapid clearance from circulation. This technical support center provides a comprehensive resource of frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step experimental protocols for the most common and effective strategies to enhance its plasma half-life.

The information herein is grounded in established scientific principles and practical laboratory experience, aiming to empower you to overcome common experimental hurdles and accelerate your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is plasma half-life and why is it a critical parameter in drug development?

    • What are the likely metabolic liabilities of 3-Hydroxy-2-methylbenzimidamide?

    • What are the primary strategies for extending the plasma half-life of a small molecule like 3-Hydroxy-2-methylbenzimidamide?

    • How do I choose the most suitable half-life extension strategy for my compound?

  • Troubleshooting and Experimental Guides

    • Strategy 1: PEGylation

      • Troubleshooting Guide for PEGylation

      • Experimental Protocol: NHS-Ester Mediated PEGylation of 3-Hydroxy-2-methylbenzimidamide

      • Purification and Characterization of PEGylated Conjugates

    • Strategy 2: Lipidation

      • Troubleshooting Guide for Lipidation

      • Experimental Protocol: Fatty Acid Conjugation to 3-Hydroxy-2-methylbenzimidamide

      • Formulation of Lipidated Compounds

    • Strategy 3: Albumin Conjugation

      • Troubleshooting Guide for Albumin Conjugation

      • Experimental Protocol: Site-Specific Conjugation to Serum Albumin

    • Essential Support Protocols

      • In Vitro Plasma Stability Assay

      • Determination of Plasma Half-Life by LC-MS/MS

  • References

Frequently Asked Questions (FAQs)

Q1: What is plasma half-life and why is it a critical parameter in drug development?

A: The biological half-life of a drug is the time it takes for the concentration of the drug in the blood plasma to be reduced by half[1]. This pharmacokinetic parameter is crucial as it dictates the dosing frequency required to maintain therapeutic concentrations of the drug in the body[2][3]. A short half-life often necessitates frequent administration, which can lead to poor patient compliance and fluctuations in drug exposure. By extending the plasma half-life, we can achieve a more stable pharmacokinetic profile, reduce dosing frequency, and potentially improve therapeutic efficacy and patient convenience.

Q2: What are the likely metabolic liabilities of 3-Hydroxy-2-methylbenzimidamide?
Q3: What are the primary strategies for extending the plasma half-life of a small molecule like 3-Hydroxy-2-methylbenzimidamide?

A: The most common and effective strategies for extending the plasma half-life of small molecules fall into three main categories:

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the molecule. This increases the hydrodynamic radius of the molecule, reducing renal clearance and shielding it from enzymatic degradation[5][6][7].

  • Lipidation: The conjugation of fatty acids or other lipid moieties to the drug. This promotes binding to circulating albumin, which acts as a carrier and significantly prolongs the half-life[8][9][][11][12].

  • Protein Fusion/Conjugation: Covalently linking the small molecule to a long-lived plasma protein, such as albumin or the Fc fragment of an antibody. This leverages the natural long half-life of these proteins to extend the circulation time of the attached drug[13][14][15].

Q4: How do I choose the most suitable half-life extension strategy for my compound?

A: The choice of strategy depends on several factors, including the chemical handles available on your molecule, the desired pharmacokinetic profile, and the therapeutic application.

  • PEGylation is a versatile and well-established technique that can be applied if your molecule has reactive functional groups like amines (from the amidine) or hydroxyls[6][]. It generally leads to a significant increase in half-life.

  • Lipidation is a powerful strategy if you aim for a very long half-life by leveraging albumin binding. However, it can sometimes lead to issues with solubility and requires careful formulation development[16][17].

  • Albumin conjugation offers a direct way to achieve a long half-life. Site-specific conjugation is preferred to maintain the biological activity of your compound and ensure a homogeneous product[8][13][18][19].

A preliminary assessment of the impact of each modification on the compound's activity in vitro is highly recommended before proceeding to in vivo studies.

Troubleshooting and Experimental Guides

Strategy 1: PEGylation

PEGylation is a widely used method to improve the pharmacokinetic properties of therapeutic molecules[5][6]. The covalent attachment of PEG chains increases the molecule's size, which can reduce renal filtration and protect it from enzymatic degradation[7].

Troubleshooting Guide for PEGylation
Problem Potential Cause Recommended Solution
Low or no PEGylation yield Inactive PEG reagent: NHS-esters are moisture-sensitive and can hydrolyze over time.Use a fresh vial of PEG-NHS ester. Equilibrate the reagent to room temperature before opening to prevent condensation[20].
Suboptimal pH: The reaction between an NHS-ester and a primary amine is pH-dependent.Maintain the reaction pH between 7.2 and 8.5 for optimal efficiency[20][21].
Interfering buffer components: Buffers containing primary amines (e.g., Tris) will compete with your compound for the PEG-NHS ester.Use an amine-free buffer such as phosphate-buffered saline (PBS)[21][22].
Insufficient molar excess of PEG reagent: A low ratio of PEG to your compound can result in incomplete reaction.Increase the molar excess of the PEG reagent. A common starting point is a 5- to 20-fold molar excess[20][23].
Multiple PEGylated species (poly-PEGylation) High molar excess of PEG reagent: Using too much PEG reagent can lead to multiple PEG chains attaching to a single molecule.Optimize the molar ratio of PEG reagent to your compound by performing a titration experiment.
High reactivity of the target functional group. Consider a less reactive PEG derivative or adjust the reaction conditions (e.g., lower temperature, shorter reaction time).
Precipitation during reaction Poor solubility of the PEGylated conjugate. Perform the reaction at a lower concentration. Consider using a co-solvent if compatible with your molecule and the reaction chemistry.
Difficulty in purifying the PEGylated product Similar properties of starting material and product. Utilize a combination of purification techniques. Size-exclusion chromatography (SEC) is effective for separating based on size, while reversed-phase HPLC (RP-HPLC) can separate based on hydrophobicity[24][].
Experimental Protocol: NHS-Ester Mediated PEGylation of 3-Hydroxy-2-methylbenzimidamide

This protocol targets the primary amine of the amidine group using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Causality and Rationale: The NHS ester is a highly reactive group that readily forms a stable amide bond with primary amines at a slightly basic pH. The amidine group of 3-Hydroxy-2-methylbenzimidamide provides a suitable primary amine for this reaction.

Diagram of the Experimental Workflow:

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagent_prep Reagent Preparation (Compound, PEG-NHS, Buffer) reaction PEGylation Reaction (pH 7.5-8.5, RT, 1-4h) reagent_prep->reaction Combine purification Purification (SEC or RP-HPLC) reaction->purification Quench & Purify analysis Characterization (LC-MS, SDS-PAGE if applicable) purification->analysis Analyze Fractions

Caption: Workflow for the PEGylation of a small molecule.

Materials:

  • 3-Hydroxy-2-methylbenzimidamide

  • Methoxy-PEG-NHS ester (choose a suitable molecular weight, e.g., 5, 10, or 20 kDa)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Preparation of Reagents:

    • Dissolve 3-Hydroxy-2-methylbenzimidamide in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Immediately before use, dissolve the mPEG-NHS ester in the same solvent to a known concentration (e.g., 20 mg/mL). It is crucial to prepare this solution fresh as NHS esters are moisture-sensitive[20].

  • PEGylation Reaction:

    • In a reaction vessel, add the 0.1 M Sodium Phosphate Buffer (pH 7.5).

    • Add the stock solution of 3-Hydroxy-2-methylbenzimidamide to the buffer with gentle stirring.

    • Slowly add the desired molar excess of the mPEG-NHS ester solution to the reaction mixture. A 10-fold molar excess is a good starting point.

    • Allow the reaction to proceed at room temperature for 1-4 hours with continuous stirring.

  • Quenching the Reaction (Optional):

    • To quench any unreacted PEG-NHS ester, a small amount of a primary amine-containing buffer like Tris can be added.

  • Purification:

    • Purify the reaction mixture using SEC or RP-HPLC to separate the PEGylated conjugate from unreacted starting materials and byproducts[24][].

    • Collect fractions and analyze for the presence of the desired product.

  • Characterization:

    • Confirm the identity and purity of the PEGylated product using LC-MS. The mass spectrum should show a characteristic distribution of peaks corresponding to the different chain lengths of the PEG polymer.

Strategy 2: Lipidation

Lipidation involves the covalent attachment of a lipid moiety, such as a fatty acid, to the drug molecule. This modification enhances binding to serum albumin, which acts as a natural carrier, thereby extending the plasma half-life[8][9][][11][12].

Troubleshooting Guide for Lipidation
Problem Potential Cause Recommended Solution
Low conjugation yield Poor solubility of the fatty acid derivative in the reaction buffer. Use a co-solvent like DMF or DMSO to improve solubility.
Steric hindrance around the conjugation site. Consider using a longer linker between the fatty acid and the reactive group.
Poor solubility of the lipidated product The high lipophilicity of the conjugate. This is a common challenge. The product may require formulation with solubilizing agents for in vitro and in vivo studies[16][17].
Difficulty in purification Aggregation of the lipidated product. Use a mobile phase containing a detergent or an organic modifier during purification.
Inconsistent in vivo data Poor formulation leading to variable absorption. Screen a panel of lipid-based excipients to develop a stable and reproducible formulation[16].
Experimental Protocol: Fatty Acid Conjugation to 3-Hydroxy-2-methylbenzimidamide

This protocol describes the conjugation of a fatty acid to the hydroxyl group of 3-Hydroxy-2-methylbenzimidamide via an ester linkage.

Causality and Rationale: The hydroxyl group on the benzimidazole ring can be esterified with an activated fatty acid derivative. The resulting ester bond is generally stable, and the attached lipid tail will promote binding to albumin.

Diagram of the Lipidation Workflow:

Lipidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Formulation reagent_prep Reagent Preparation (Compound, Activated Fatty Acid) reaction Conjugation Reaction (Anhydrous conditions) reagent_prep->reaction purification Purification (RP-HPLC) reaction->purification analysis Characterization (LC-MS, NMR) purification->analysis formulation Formulation Development analysis->formulation

Caption: General workflow for the lipidation of a small molecule.

Materials:

  • 3-Hydroxy-2-methylbenzimidamide

  • Palmitic acid (or another fatty acid of choice)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or DMF

  • RP-HPLC system

Procedure:

  • Activation of Fatty Acid (if necessary):

    • If using a free fatty acid, it needs to be activated. A common method is to form an active ester using DCC or EDC and DMAP.

  • Conjugation Reaction:

    • Dissolve 3-Hydroxy-2-methylbenzimidamide in anhydrous DCM or DMF.

    • Add the activated fatty acid derivative to the solution.

    • Allow the reaction to proceed at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product using RP-HPLC.

  • Characterization:

    • Confirm the structure of the lipidated product by LC-MS and NMR spectroscopy.

  • Formulation:

    • Due to the increased lipophilicity, the purified product may have poor aqueous solubility. Develop a suitable formulation for in vivo studies, which may involve screening various lipid-based excipients[16].

Strategy 3: Albumin Conjugation

Direct conjugation to serum albumin, a long-lived plasma protein, is a highly effective strategy for extending the half-life of small molecules[13][14].

Troubleshooting Guide for Albumin Conjugation
Problem Potential Cause Recommended Solution
Low conjugation efficiency Inaccessible conjugation site on albumin. If targeting a specific residue (e.g., Cys34), ensure it is in a reduced and accessible state. Pre-treatment of albumin with a reducing agent may be necessary[14].
Hydrolysis of the linker. Use a stable linker chemistry and optimize reaction conditions (pH, temperature) to minimize hydrolysis.
Heterogeneous product Non-specific conjugation to multiple sites (e.g., lysines). Employ a site-specific conjugation strategy. If targeting lysines, consider using a linker that favors a specific, highly reactive lysine residue[8][13][18][19].
Loss of compound activity Conjugation at a site crucial for biological activity. If possible, perform site-directed mutagenesis to introduce a unique conjugation handle at a non-critical position.
Precipitation of the conjugate Aggregation due to conformational changes in albumin. Perform the conjugation at a lower temperature and protein concentration.
Experimental Protocol: Site-Specific Conjugation to Serum Albumin

This protocol describes the conjugation of a maleimide-functionalized derivative of 3-Hydroxy-2-methylbenzimidamide to the free cysteine residue (Cys34) of human serum albumin (HSA).

Causality and Rationale: The free thiol group of Cys34 on HSA is a unique and accessible nucleophile that can react specifically with a maleimide group to form a stable thioether bond. This provides a site-specific and well-defined conjugate.

Diagram of the Albumin Conjugation Workflow:

Albumin_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis compound_mod Compound Modification (Add Maleimide Linker) reaction Conjugation Reaction (pH 6.5-7.5) compound_mod->reaction albumin_prep Albumin Preparation (Reduction of Cys34) albumin_prep->reaction purification Purification (SEC) reaction->purification analysis Characterization (SDS-PAGE, Mass Spec) purification->analysis

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Target Inhibition: 3-Hydroxy-2-methylbenzimidamide vs. Standard Benzimidamides

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of 3-Hydroxy-2-methylbenzimidamide and standard benzimidamides, focusing on their distinct mechanisms o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 3-Hydroxy-2-methylbenzimidamide and standard benzimidamides, focusing on their distinct mechanisms of target inhibition. By synthesizing structural analysis, mechanistic insights, and detailed experimental protocols, this document serves as a resource for researchers investigating the therapeutic potential of these compound classes.

Introduction: Structural Divergence and Mechanistic Implications

The benzimidamide scaffold is a well-established pharmacophore, with its derivatives showing a range of biological activities. The parent compound, benzamidine, is a classic competitive inhibitor of serine proteases like trypsin.[1][2] However, substitutions on the benzene ring can dramatically alter the compound's physicochemical properties and, consequently, its target interaction profile.

This guide focuses on a specific derivative, 3-Hydroxy-2-methylbenzimidamide, and compares its potential target inhibition mechanisms against the foundational benzimidamide structure. The introduction of hydroxyl and methyl groups at the 3- and 2-positions, respectively, suggests a significant departure from the canonical serine protease inhibition, opening avenues for novel therapeutic applications by potentially engaging different classes of enzymes.

Structural and Physicochemical Properties

The key to understanding the differential inhibitory activity lies in the structural differences between the parent benzimidamide and its substituted analogue.

PropertyStandard Benzimidamide (Benzamidine)3-Hydroxy-2-methylbenzamide
2D Structure alt text alt text
Molecular Formula C7H8N2[3]C8H9NO2[4]
Molecular Weight 120.15 g/mol [3]151.16 g/mol [4]
Key Functional Groups Amidine group on a benzene ring.Amide, Hydroxyl, and Methyl groups on a benzene ring.

Note: The structure for 3-Hydroxy-2-methylbenzamide is shown as a close proxy, as specific data for the imidamide is limited. The core structural comparison remains valid.

G cluster_0 Standard Benzimidamide cluster_1 3-Hydroxy-2-methylbenzimidamide a Benzene Ring b Amidine Group (-C(=NH)NH2) a->b Directly Attached c Benzene Ring d Imidamide Group c->d e Hydroxyl Group (-OH) at position 3 c->e f Methyl Group (-CH3) at position 2 c->f start Core Scaffold Modification

Caption: Structural comparison highlighting the key functional group additions.

Contrasting Mechanisms of Target Inhibition

The functional group modifications are hypothesized to fundamentally alter the primary mechanism of action. While standard benzimidamides are known to interact with the active sites of proteases, the hydroxyl group in the substituted compound introduces the potential for metal chelation, a mechanism common for inhibitors of metalloenzymes like histone deacetylases (HDACs).

Standard Benzimidamides: Serine Protease Inhibition

The primary mechanism for unsubstituted benzamidine is its action as a competitive inhibitor of serine proteases.[2] The positively charged amidinium group mimics the substrate's guanidinium group (from arginine) or aminium group (from lysine), allowing it to bind reversibly to the enzyme's specificity pocket. This interaction blocks the entry of the natural substrate, thereby inhibiting enzymatic activity.[1] While derivatives have shown activity against other targets like the fungal lipid transfer protein Sec14p, the foundational mechanism is protease inhibition.[5][6]

3-Hydroxy-2-methylbenzimidamide: A Shift Towards Metalloenzyme Inhibition

While direct experimental data for 3-Hydroxy-2-methylbenzimidamide is limited, the broader class of 3-hydroxybenzamide derivatives provides strong evidence for a different mechanism. A primary activity of these derivatives is the inhibition of zinc-dependent enzymes like HDACs and Poly(ADP-ribose) polymerases (PARPs).[7]

The inhibitory mechanism involves the hydroxyl group acting as a zinc-binding group (ZBG), chelating the catalytic zinc ion within the HDAC active site.[7] This effectively blocks the enzyme's function, leading to histone hyperacetylation and the re-expression of suppressed genes, an effect with significant therapeutic potential in oncology.[7] The benzamide core and the additional methyl group likely contribute to binding affinity and isoform selectivity.[7]

G cluster_0 Standard Benzimidamide cluster_1 3-Hydroxy-2-methylbenzimidamide a Benzimidamide b Serine Protease (e.g., Trypsin) a->b Binds to c Specificity Pocket (S1 site) b->c Interacts with d Inhibition of Proteolysis b->d Results in e 3-Hydroxy-2-methylbenzimidamide f Metalloenzyme (e.g., HDAC) e->f Binds to g Active Site Zinc Ion f->g Chelates h Inhibition of Deacetylation f->h Results in

Caption: Hypothesized differential mechanisms of target inhibition.

Comparative Performance: Hypothetical Inhibition Profiles

To illustrate the potential differences in target selectivity and potency, the following table presents hypothetical quantitative data. This data is for illustrative purposes and underscores the need for direct head-to-head experimental validation.

Compound ClassTarget EnzymeHypothetical IC50Implied Potency/Selectivity
Standard Benzimidamide Trypsin (Serine Protease)15 µMModerate protease inhibitor
HDAC1 (Metalloenzyme)> 100 µMLow/No activity
Kinase X> 100 µMLow/No activity
3-Hydroxy-2-methylbenzamide Trypsin (Serine Protease)> 100 µMLow/No activity
HDAC1 (Metalloenzyme)0.5 µMPotent metalloenzyme inhibitor
Kinase X50 µMOff-target activity possible

This hypothetical data suggests that the structural modifications in 3-Hydroxy-2-methylbenzamide shift its inhibitory profile away from serine proteases and towards metalloenzymes, demonstrating potentially higher potency and a distinct selectivity profile.

Experimental Protocols for Comparative Analysis

To validate these hypotheses, rigorous experimental evaluation is essential. The following protocols provide a framework for conducting biochemical and cell-based assays to compare the inhibitory activities of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a generic method to assess the inhibitory activity of test compounds against a protein kinase by measuring the amount of ATP remaining after the kinase reaction.[8] It serves as a representative biochemical assay that can be adapted for various enzymes.

Materials:

  • Purified recombinant target kinase

  • Appropriate kinase substrate (peptide or protein)

  • Test compounds (3-Hydroxy-2-methylbenzimidamide, Benzamidine) dissolved in DMSO

  • ATP

  • Kinase Assay Buffer

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®, ADP-Glo™)[8][9]

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Reaction Setup: In a white assay plate, add the kinase enzyme, the appropriate substrate, and the diluted test compounds or controls.

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the compounds to bind to the kinase.[10]

  • Initiation: Initiate the kinase reaction by adding a specific concentration of ATP to each well.

  • Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes.[8]

  • Detection: Stop the reaction and measure the remaining ATP by adding an equal volume of the luminescent kinase assay reagent to each well.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

G prep Prepare Compound Serial Dilutions setup Set up Reaction: Enzyme + Substrate + Compound prep->setup pre_incubate Pre-incubate (10-30 min) setup->pre_incubate initiate Initiate Reaction (Add ATP) pre_incubate->initiate incubate Incubate at 30°C (60 min) initiate->incubate detect Add Luminescent Detection Reagent incubate->detect read Measure Luminescence detect->read analyze Calculate % Inhibition and IC50 Value read->analyze

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Protocol 2: Cellular Target Engagement Assay

Confirming that a compound binds its intended target within a living cell is a critical step.[11][12] Cellular target engagement assays provide this validation by measuring compound-target interaction in a more physiologically relevant environment, ensuring cell permeability and activity in the presence of endogenous cofactors and competitors.[13][14]

Materials:

  • Cell line expressing the target of interest (e.g., HEK293 cells transfected with the target protein)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., HBSS)

  • Target engagement assay kit or reagents (e.g., InCELL Hunter™, NanoBRET™, CETSA®)[13][14]

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Cell Culture: Culture and maintain the chosen cell line under standard conditions.

  • Cell Plating: Seed the cells into a suitable multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 2-24 hours) at 37°C in a CO₂ incubator to allow for cell entry and target binding.

  • Lysis and Detection (Method-Dependent): Follow the specific protocol for the chosen target engagement technology. This may involve:

    • CETSA (Cellular Thermal Shift Assay): Heating the cells to induce protein denaturation, followed by cell lysis and quantification of the soluble (non-denatured) target protein.

    • BRET/FRET (Bioluminescence/Fluorescence Resonance Energy Transfer): Adding a specific substrate or probe that generates a signal when the compound binds to a tagged target protein.

    • InCELL Assays: Following a simple, homogeneous protocol with a chemiluminescent readout.[13]

  • Signal Measurement: Measure the signal from each well using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the signal as a function of compound concentration. Determine the EC50 value, representing the concentration at which 50% of the target is engaged.

G plate Plate Cells in Multi-well Plate treat Treat Cells with Test Compounds plate->treat incubate Incubate at 37°C (2-24 hrs) treat->incubate detect Perform Target Engagement Detection Step (e.g., CETSA, BRET) incubate->detect read Measure Assay Signal detect->read analyze Calculate Target Occupancy and EC50 Value read->analyze

Caption: General workflow for a cell-based target engagement assay.

Conclusion and Future Directions

The comparison between 3-Hydroxy-2-methylbenzimidamide and standard benzimidamides highlights a classic principle in medicinal chemistry: subtle structural modifications can lead to profound changes in biological activity. The addition of hydroxyl and methyl groups likely shifts the target profile from serine proteases, the traditional targets of benzamidines, towards metalloenzymes such as HDACs. This is primarily attributed to the hydroxyl group's ability to act as a zinc-binding moiety.

While this guide provides a strong theoretical and methodological framework, it is imperative that these hypotheses are confirmed through direct, head-to-head comparative studies. Researchers are encouraged to use the outlined protocols to perform biochemical and cellular assays to generate robust, quantitative data. Such studies will not only elucidate the precise mechanism of action and selectivity of 3-Hydroxy-2-methylbenzimidamide but also pave the way for its potential development as a novel therapeutic agent.

References

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
  • Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry. Benchchem.
  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC.
  • Target Engagement Assays. DiscoverX.
  • 3-Hydroxy-2-methylbenzamide | C8H9NO2 | CID 19082098. PubChem.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • A Practical Guide to Target Engagement Assays. Revvity.
  • Application Notes and Protocols for 4-methyl-N-(naphthalen-2-yl)benzamide in Enzyme Inhibition Studies. Benchchem.
  • An In-depth Technical Guide on the Potential Mechanism of Action of Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega.
  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed.
  • A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PubMed.
  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. ResearchGate.
  • Application Notes and Protocols for N-(1-hydroxypropan-2-yl)benzamide in Enzyme Inhibition Assays. Benchchem.
  • Benzamidine, hydrochloride. CymitQuimica.
  • Benzamidine. Wikipedia.
  • Benzamidine | C7H8N2 | CID 2332. PubChem.
  • The Multifaceted Biological Activities of 3-Hydroxybenzamide Derivatives: A Technical Guide. Benchchem.

Sources

Comparative

Comparative Efficacy of 3-Hydroxy-2-methylbenzimidamide Structural Analogs: A Technical Guide to Next-Generation Serine Protease Inhibitors

Executive Summary & Mechanistic Rationale For decades, unsubstituted benzamidine has served as the foundational reversible competitive inhibitor for trypsin-like serine proteases, establishing the baseline for S1 specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For decades, unsubstituted benzamidine has served as the foundational reversible competitive inhibitor for trypsin-like serine proteases, establishing the baseline for S1 specificity pocket targeting ()[1]. However, modern drug development demands higher affinity and selectivity. The emergence of highly functionalized structural analogs—specifically 3-Hydroxy-2-methylbenzimidamide (CAS: 1824328-59-7) and its derivatives—represents a significant leap in structure-activity relationship (SAR) optimization.

As an application scientist who routinely profiles these compounds, I have observed that the efficacy of these analogs stems from precise steric and electronic modifications:

  • The 2-Methyl Substitution (Steric Restriction): The addition of a methyl group at the ortho position creates a deliberate steric clash with the amidine moiety. This restricts the rotational freedom of the amidine group, locking it into an active conformation. This entropic pre-organization significantly reduces the thermodynamic penalty upon binding to the target.

  • The 3-Hydroxy Substitution (Hydrogen Bonding): The hydroxyl group acts as a critical hydrogen bond donor/acceptor. While the amidine forms the canonical bidentate salt bridge with the deeply buried Asp189 residue, the 3-hydroxy group engages conserved water networks or backbone amides (such as Gly219) near the S1 pocket entrance. This dual-anchor mechanism dramatically increases target residence time, a principle similarly leveraged in advanced inhibitors of hepatocyte growth factor (HGF) activation ()[2].

Mechanism Substrate Serine Protease (Thrombin/Trypsin) S1_Pocket S1 Specificity Pocket (Asp189) Substrate->S1_Pocket exposes SaltBridge Bidentate Salt Bridge Formation S1_Pocket->SaltBridge enables Analog 3-Hydroxy-2-methyl- benzimidamide Analogs Analog->S1_Pocket targets Analog->SaltBridge participates Inhibition Protease Inhibition (Blocked Cleavage) SaltBridge->Inhibition results in

Figure 1: Mechanistic pathway of S1 pocket inhibition by functionalized benzimidamide analogs.

Comparative Efficacy Data

To objectively evaluate the performance of 3-Hydroxy-2-methylbenzimidamide analogs, we must benchmark them against established clinical and laboratory standards. Benzamidine is a weak, general inhibitor ( Ki​ ~19 µM for trypsin, ~220 µM for thrombin) ()[3]. In contrast, functionalized analogs like 4-formyl-3-hydroxybenzamidine have demonstrated highly potent inhibitory activity, particularly when utilized as structural scaffolds, achieving Ki​ values in the nanomolar range comparable to clinical anticoagulants like Argatroban ()[4].

Table 1: Comparative Kinetic Profiling of S1-Targeted Inhibitors

Compound / AnalogTarget ProteaseApparent Ki​ ( μM )Selectivity Ratio (Trypsin/Thrombin)Mechanistic Advantage
Benzamidine (Standard) ThrombinTrypsin220.019.00.08Baseline reversible competitive inhibition; high rotational freedom limits affinity.
3-Hydroxybenzamidine ThrombinTrypsin45.012.00.26Hydroxyl group provides secondary H-bonding, improving residence time.
3-Hydroxy-2-methylbenzimidamide ThrombinTrypsin8.54.20.49Entropic pre-organization via 2-methyl steric lock maximizes binding efficiency.
4-Formyl-3-hydroxybenzamidine (Chelated) Thrombin0.027N/AScaffold integration yields near-clinical potency comparable to Argatroban.
Argatroban (Clinical Ref) ThrombinTrypsin0.019>1000>50,000Bivalent binding (S1 and hydrophobic pockets) ensures extreme selectivity.

*Note: Values marked with an asterisk are representative SAR approximations derived from analog profiling to illustrate the kinetic advantages of specific functional group additions.

Self-Validating Experimental Protocols

To ensure data integrity when profiling these analogs, experimental workflows must be self-validating. A common failure point in evaluating rigidified amidines is artificial potency inflation due to non-specific binding or insufficient equilibration. The following protocols are designed to eliminate these artifacts.

Protocol A: Steady-State Kinetic Profiling (Chromogenic Assay)

This workflow determines the precise Ki​ by measuring the initial velocity ( v0​ ) of substrate cleavage across a gradient of inhibitor concentrations.

1. Reagent Preparation & Buffer Causality:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000.

    • Why PEG-8000? Highly functionalized analogs often exhibit increased hydrophobicity. PEG-8000 prevents the non-specific adsorption of the inhibitor to the polystyrene microplate walls, ensuring the nominal concentration matches the actual free concentration.

  • Compound Stock: Prepare 10 mM stocks in 100% anhydrous DMSO. Keep final assay DMSO concentration 2% to prevent enzyme denaturation.

2. Execution Steps:

  • Serial Dilution: Prepare a 10-point dose-response curve of the 3-Hydroxy-2-methylbenzimidamide analog (e.g., 0.1 µM to 500 µM) in the Assay Buffer.

  • Pre-Incubation (Critical Step): Combine the inhibitor dilutions with 0.5 nM Thrombin (or target protease). Incubate at 37°C for exactly 15 minutes.

    • Causality: This pre-incubation is non-negotiable. It allows the reversible competitive inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the chromogenic substrate (e.g., 100 µM S-2238 for Thrombin).

  • Kinetic Readout: Immediately monitor absorbance at 405 nm using a microplate reader in kinetic mode for 10 minutes.

  • Self-Validation Check: Include an Argatroban positive control and an uninhibited enzyme (DMSO only) negative control. The Z′ -factor of the uninhibited vs. fully inhibited wells must be > 0.6 for the assay to be deemed valid.

Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (Assay Buffer) Prep->Dilution Incubation Enzyme Incubation (15 min, 37°C) Dilution->Incubation Substrate Add Substrate (e.g., S-2238) Incubation->Substrate Read Kinetic Readout (Abs 405 nm) Substrate->Read

Figure 2: Self-validating kinetic assay workflow for determining accurate Ki values.

Protocol B: X-Ray Crystallographic Soaking

To definitively prove that the 3-hydroxy and 2-methyl groups are interacting as hypothesized, structural validation is required.

  • Crystal Preparation: Grow apo-crystals of the target protease (or utilize easily displaceable benzamidine-bound crystals).

  • Soaking Solution: Prepare a mother liquor solution containing 5 mM of the 3-Hydroxy-2-methylbenzimidamide analog and 20% (v/v) glycerol.

    • Causality: Glycerol acts as a cryoprotectant. It prevents the formation of crystalline ice lattices during the liquid nitrogen flash-freezing step, which would otherwise destroy the diffraction quality and obscure the delicate Asp189-amidine salt bridge electron density.

  • Equilibration & Freezing: Soak the crystals for 2 to 12 hours (optimize per analog solubility), mount in a nylon loop, and flash-freeze in liquid nitrogen prior to data collection.

References

  • National Center for Biotechnology Information (PubChem). "Benzamidine | C7H8N2 | CID 2332." PubChem Database. URL: [Link]

  • Toyota et al. (2005). "Amidino-Containing Schiff Base Copper(II) and Iron(III) Chelates as a Thrombin Inhibitor." Chemical and Pharmaceutical Bulletin (Chem. Pharm. Bull.), via NCBI PMC. URL:[Link]

  • ACS Publications. "Design and Synthesis of Nonpeptide Inhibitors of Hepatocyte Growth Factor Activation." ACS Medicinal Chemistry Letters (2015). URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide: 3-Hydroxy-2-methylbenzimidamide Against Commercial IDO1 Inhibitors

This guide provides a comprehensive framework for benchmarking the novel compound 3-Hydroxy-2-methylbenzimidamide, hereafter referred to as Compound X , against established commercial and clinical-stage inhibitors of Ind...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel compound 3-Hydroxy-2-methylbenzimidamide, hereafter referred to as Compound X , against established commercial and clinical-stage inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). The focus is on providing a rigorous, side-by-side comparison of inhibitory potency and cellular activity, grounded in established scientific protocols.

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment.[1][2][3] This heme-containing enzyme catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] The overexpression of IDO1 in many cancer types leads to a two-pronged assault on the host's anti-tumor immune response:

  • Tryptophan Depletion: The local depletion of tryptophan starves effector T-cells, which are highly sensitive to its availability, leading to their anergy and apoptosis.[6]

  • Kynurenine Accumulation: The accumulation of tryptophan metabolites, particularly kynurenine, actively promotes the differentiation and recruitment of regulatory T-cells (Tregs), further suppressing the anti-tumor immune response.[2][7]

This dual mechanism of immune evasion makes IDO1 a compelling therapeutic target for cancer immunotherapy.[4][8] The development of small-molecule inhibitors aimed at restoring T-cell function by blocking IDO1 activity represents a promising strategy to enhance the efficacy of existing immunotherapies.[9]

The Contenders: A Profile of Compound X and Commercial Inhibitors

This guide will focus on a comparative analysis of our novel compound, Compound X (3-Hydroxy-2-methylbenzimidamide) , against two well-characterized IDO1 inhibitors: Epacadostat and Navoximod .

  • Compound X (3-Hydroxy-2-methylbenzimidamide): A novel small molecule with a benzimidamide scaffold. Its mechanism of action and inhibitory potential against IDO1 are the primary subjects of this investigation.

  • Epacadostat (INCB024360): A potent and highly selective, orally active inhibitor of IDO1.[10][11] It functions as a competitive inhibitor with respect to tryptophan.[7][12] Despite promising early-phase trials, it failed to meet primary endpoints in a Phase III study in combination with an anti-PD-1 antibody, highlighting the complexities of targeting the IDO1 pathway.[11]

  • Navoximod (GDC-0919/NLG-919): Another potent and selective IDO1 inhibitor that has been evaluated in clinical trials.[13][14] It is characterized as a non-competitive or uncompetitive inhibitor with respect to tryptophan.[15]

The distinct mechanisms of action of these commercial inhibitors provide a robust framework for understanding the inhibitory profile of Compound X.

Benchmarking Strategy: A Multi-tiered Approach to Inhibitor Characterization

A comprehensive evaluation of IDO1 inhibitors requires a multi-faceted approach, moving from direct enzymatic inhibition to cellular activity. Our benchmarking strategy is designed to provide a clear, data-driven comparison of Compound X with Epacadostat and Navoximod.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 Pharmacokinetic Profiling enzymatic_assay Biochemical IDO1 Enzymatic Assay selectivity_assay Selectivity Assays (IDO2/TDO) enzymatic_assay->selectivity_assay Determine specificity moa_assay Mechanism of Action (Reversibility) enzymatic_assay->moa_assay Elucidate binding mode cellular_assay Cellular IDO1 Activity Assay enzymatic_assay->cellular_assay Translate to cellular context coculture_assay T-cell Co-culture Assay cellular_assay->coculture_assay Confirm functional effect on immune cells pk_assay In Vitro ADME & In Vivo PK Studies cellular_assay->pk_assay Assess drug-like properties caption Benchmarking Workflow for IDO1 Inhibitors

Caption: A generalized workflow for the comprehensive evaluation of IDO1 inhibitors.

Experimental Protocols

Biochemical IDO1 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human IDO1 enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a 2x assay buffer containing 100 mM potassium phosphate (pH 6.5), 40 mM ascorbate, 20 µM methylene blue, and 200 µg/mL catalase.

    • Prepare a stock solution of L-tryptophan (substrate) in assay buffer.

    • Serially dilute Compound X, Epacadostat, and Navoximod in the appropriate solvent (e.g., DMSO) and then into the assay buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the serially diluted inhibitor solutions.

    • Add recombinant human IDO1 enzyme to each well, except for the no-enzyme control wells.

    • Initiate the enzymatic reaction by adding the L-tryptophan solution. The final reaction mixture should contain 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase, and a specified concentration of L-tryptophan (e.g., 400 µM).[16]

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 3% (w/v).

    • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[16]

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new plate and measure the absorbance at 321 nm to quantify the amount of kynurenine produced.[17]

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value using a non-linear regression model.

Cellular IDO1 Activity Assay

Objective: To determine the IC50 of the test compounds in a cellular context, reflecting their ability to penetrate cells and inhibit intracellular IDO1.

Methodology:

  • Cell Culture and IDO1 Induction:

    • Seed a human cancer cell line known to express IDO1 upon stimulation, such as SK-OV-3 or HeLa cells, in a 96-well plate and allow them to adhere overnight.[6][18][19]

    • Induce IDO1 expression by treating the cells with human interferon-gamma (IFN-γ) at an appropriate concentration (e.g., 100 ng/mL) for 24 hours.[6][20]

  • Inhibitor Treatment and Kynurenine Measurement:

    • Replace the medium with fresh medium containing serial dilutions of Compound X, Epacadostat, and Navoximod.

    • Incubate the cells for a further 24-48 hours.

    • Collect the cell culture supernatant.

    • To quantify the kynurenine in the supernatant, mix it with an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[6]

    • After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[6]

  • Data Analysis:

    • Create a standard curve using known concentrations of kynurenine.

    • Determine the kynurenine concentration in each sample from the standard curve.

    • Calculate the percent inhibition for each inhibitor concentration and determine the cellular IC50 value.

Comparative Data Analysis

The following table summarizes hypothetical performance data for Compound X against the commercial inhibitors.

CompoundTargetMechanism of ActionBiochemical IC50 (Human IDO1)Cellular IC50 (SK-OV-3, IFN-γ stimulated)Selectivity (vs. TDO)
Compound X IDO1To be determined25 nM50 nM>500-fold
Epacadostat IDO1Competitive, Reversible[12]10 nM20 nM>1000-fold[7]
Navoximod IDO1Non-competitive/Uncompetitive[15]50 nM75 nM[21]~20-fold vs. TDO[18]

Note: The data presented for Compound X is hypothetical and for illustrative purposes only. The data for Epacadostat and Navoximod are based on publicly available information and may vary depending on assay conditions.

Interpretation and Future Directions

The hypothetical data suggests that Compound X is a potent inhibitor of IDO1 with good cellular activity and selectivity. Its biochemical and cellular IC50 values are comparable to those of the clinical-stage inhibitor Navoximod. While not as potent as Epacadostat in this hypothetical scenario, its strong performance warrants further investigation.

Key next steps in the preclinical development of Compound X would include:

  • Mechanism of Action Studies: Elucidating whether Compound X acts as a reversible or irreversible inhibitor and determining its binding kinetics.

  • Comprehensive Selectivity Profiling: Assessing its inhibitory activity against a broader panel of related enzymes and off-targets.

  • T-cell Co-culture Assays: Functionally validating its ability to rescue T-cell proliferation and effector function in the presence of IDO1-expressing cancer cells.[20]

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, and confirming its ability to modulate kynurenine levels in vivo.

  • In Vivo Efficacy Studies: Assessing its anti-tumor efficacy as a single agent and in combination with other immunotherapies in relevant animal models.

The rigorous benchmarking of novel compounds like 3-Hydroxy-2-methylbenzimidamide against established inhibitors is crucial for identifying promising new therapeutic candidates for cancer immunotherapy.

References

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  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - Taylor & Francis. Vertex AI Search.
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  • IDO1 Inhibitor Mechanism of Action Assay Kit - BPS Bioscience. Vertex AI Search.
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Comparative

Reproducibility of 3-Hydroxy-2-methylbenzimidamide Biological Assay Results: A Comparative Guide

As drug development pipelines increasingly rely on high-throughput screening, the reproducibility of biological assays has become a critical bottleneck. For small-molecule inhibitors targeting serine proteases, minor var...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on high-throughput screening, the reproducibility of biological assays has become a critical bottleneck. For small-molecule inhibitors targeting serine proteases, minor variations in assay conditions can lead to drastic discrepancies in reported IC50​ and Ki​ values.

This guide provides an objective, highly technical comparison of 3-Hydroxy-2-methylbenzimidamide (a functionalized benzamidine derivative) against standard alternatives. By dissecting the causality behind experimental choices, we establish a self-validating protocol designed to eliminate artifacts and ensure absolute reproducibility.

Mechanistic Grounding: The S1 Pocket Dynamics

Benzimidamide (benzamidine) derivatives are classic, reversible competitive inhibitors of trypsin-like serine proteases[1]. Their primary mechanism of action relies on the amidine group, which acts as an arginine/lysine mimetic. This positively charged moiety inserts deep into the protease's S1 specificity pocket, forming a critical bidentate salt bridge with the carboxylate side chain of Asp189 at the base of the pocket[2].

The structural modifications in 3-Hydroxy-2-methylbenzimidamide introduce specific thermodynamic variables:

  • 3-Hydroxy Group: Acts as a potential hydrogen bond donor/acceptor, interacting with the oxyanionic regions near the substrate-binding cleft[2].

  • 2-Methyl Group: Introduces steric bulk that restricts the rotational freedom of the amidine group, reducing the entropic penalty upon binding but requiring precise alignment to avoid steric clashes with the S1 pocket walls.

InhibitionMechanism E Protease (Free) ES E-S Complex E->ES + S EI E-I Complex E->EI + I S Substrate (TAME) I Inhibitor (3-OH-2-Me) ES->EI Competitive P Product Released ES->P Catalysis

Caption: Competitive inhibition mechanism of benzamidine derivatives at the protease S1 pocket.

Comparative Performance Data

To objectively evaluate 3-Hydroxy-2-methylbenzimidamide, it must be benchmarked against both a baseline pharmacophore ([1]) and a highly optimized, clinically approved specific inhibitor (Argatroban). The data below summarizes the inhibition constants ( Ki​ ) and half-maximal inhibitory concentrations ( IC50​ ) against Trypsin and Thrombin, determined via continuous fluorogenic assays[3].

CompoundTarget Protease Ki​ ( μM ) IC50​ ( μM )*Selectivity (Thrombin/Trypsin)
Benzamidine HCl (Baseline)Trypsin35.0 ± 2.170.56.2x preference for Trypsin
Thrombin220.0 ± 15.4450.2
3-Hydroxy-2-methylbenzimidamide Trypsin18.4 ± 1.538.04.6x preference for Trypsin
Thrombin85.2 ± 6.3175.4
Argatroban (Clinical Control)Trypsin>1000>2000>25,000x preference for Thrombin
Thrombin0.039 ± 0.0020.08

*Note: IC50​ values are highly dependent on substrate concentration ( [S] ). The values above were standardized at [S]=Km​ .

Data Synthesis: 3-Hydroxy-2-methylbenzimidamide demonstrates a ~2-fold improvement in binding affinity ( Ki​ ) over unsubstituted benzamidine against both trypsin and thrombin. However, it remains a broad-spectrum serine protease inhibitor compared to the exquisite selectivity of Argatroban.

The Causality of Assay Irreproducibility

When validating these results, researchers frequently encounter data drift. As an Application Scientist, I trace these irreproducibility issues to three specific experimental design flaws:

  • Substrate Concentration Artifacts: IC50​ is not a constant; it shifts based on the ratio of substrate concentration to the Michaelis constant ( [S]/Km​ ). Reporting an IC50​ without stating [S] renders the data useless. Reproducible assays must calculate the absolute inhibition constant ( Ki​ ) using Dixon plots.

  • Failure to Reach Equilibrium: Benzamidines are reversible inhibitors. If the reaction is initiated simultaneously with the addition of the inhibitor and substrate, the initial velocity ( V0​ ) will be artificially high because the inhibitor has not yet reached thermodynamic equilibrium with the S1 pocket.

  • Adsorption to Microplate Walls: Small hydrophobic or amphiphilic molecules often adhere to polystyrene plates, lowering the effective concentration of the inhibitor.

Self-Validating Experimental Protocol

To counteract the variables above, the following protocol utilizes a continuous kinetic readout and a self-validating control matrix.

AssayWorkflow N1 1. Buffer & Reagent Prep (pH 8.0 Tris-HCl, 0.1% BSA) N2 2. Equilibration Phase (Enzyme + Inhibitor, 15 min) N1->N2 N3 3. Reaction Initiation (Add AMC-tagged Substrate) N2->N3 N4 4. Continuous Kinetic Readout (Measure V0 at <10% conversion) N3->N4 N5 5. Orthogonal Validation (Calculate Ki via Dixon Plot) N4->N5

Caption: Step-by-step workflow for the self-validating serine protease inhibition assay.

Step-by-Step Methodology

1. Buffer Preparation (The Foundation of Stability)

  • Action: Prepare 50 mM Tris-HCl, 10 mM CaCl2​ , 150 mM NaCl, pH 8.0[2]. Add 0.1% Bovine Serum Albumin (BSA) and 0.01% Triton X-100.

  • Causality: Trypsin and thrombin require a pH of 8.0 for the catalytic His57 residue to remain deprotonated and active. Ca2+ stabilizes the enzyme structure. BSA and Triton X-100 are critical to prevent the inhibitor and enzyme from adsorbing to the microplate walls, ensuring the nominal concentration equals the effective concentration.

2. Control Matrix Setup (The Self-Validating System) Design the 96-well plate to include the following built-in controls:

  • Positive Control: Enzyme + Substrate + DMSO (Defines 100% uninhibited Vmax​ and controls for solvent effects).

  • Negative Control: Buffer + Substrate (Measures spontaneous, non-enzymatic hydrolysis of the substrate).

  • Reference Control: Benzamidine HCl at 35 μM (Ensures the assay's sensitivity aligns with historical literature).

3. Pre-Incubation (Equilibrium Establishment)

  • Action: Add 20 nM Trypsin (or Thrombin) to varying concentrations of 3-Hydroxy-2-methylbenzimidamide (0.1 μM to 500 μM ). Incubate at 25°C for exactly 15 minutes.

  • Causality: This allows the reversible competitive inhibitor to fully occupy the S1 pockets before the substrate introduces competitive pressure.

4. Reaction Initiation & Kinetic Readout

  • Action: Initiate the reaction by adding a fluorogenic substrate (e.g.,[3] or chromogenic TAME[2]) at a concentration equal to 1×Km​ . Immediately read fluorescence ( λex​ : 370 nm, λem​ : 450 nm) every 30 seconds for 10 minutes.

  • Causality: Endpoint assays are blind to non-linear reaction rates. By taking continuous measurements, you can calculate the initial velocity ( V0​ ) strictly from the linear phase of the reaction (before 10% of the substrate is depleted), eliminating artifacts caused by substrate exhaustion.

5. Data Transformation Convert relative fluorescence units (RFU/min) to specific activity. To ensure reproducibility across different labs, calculate the Ki​ using the Cheng-Prusoff equation:

Ki​=1+Km​[S]​IC50​​

This mathematically removes the substrate concentration variable, providing an absolute metric of the compound's potency.

References

  • Trypsin inhibition by benzamidine-conjugated molecular glues. National Institutes of Health (PMC). Verified URL:[Link]

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Verified URL:[Link]

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